molecular formula C8H18Cl2N2O4S2 B613291 (H-Cys-OMe)2.2HCl CAS No. 144000-36-2

(H-Cys-OMe)2.2HCl

Katalognummer: B613291
CAS-Nummer: 144000-36-2
Molekulargewicht: 341.28
InChI-Schlüssel: QKWGUPFPCRKKMQ-BNTLRKBRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(H-Cys-OMe)2.2HCl, also known as (H-Cys-OMe)2.2HCl, is a useful research compound. Its molecular formula is C8H18Cl2N2O4S2 and its molecular weight is 341.28. The purity is usually 95%.
BenchChem offers high-quality (H-Cys-OMe)2.2HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (H-Cys-OMe)2.2HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl (2S)-2-amino-3-[[(2S)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWGUPFPCRKKMQ-BNTLRKBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CSSC[C@H](C(=O)OC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32854-09-4
Record name Dimethyl L-cystinate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

L-Cystine Dimethyl Ester Dihydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide on L-Cystine Dimethyl Ester Dihydrochloride (CAS Number: 32854-09-4) for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on L-Cystine dimethyl ester dihydrochloride, a pivotal derivative of the amino acid L-cystine. With its unique chemical properties, this compound has garnered significant interest across various scientific disciplines, from fundamental biochemical research to the frontiers of pharmaceutical development. This document provides an in-depth exploration of its synthesis, properties, and diverse applications, underpinned by scientific literature and practical insights for laboratory professionals.

Core Chemical Identity and Properties

L-Cystine dimethyl ester dihydrochloride is the dihydrochloride salt of the dimethyl ester of L-cystine. The esterification of the carboxylic acid groups enhances its solubility in organic solvents compared to its parent amino acid, L-cystine, thereby broadening its utility in various synthetic applications.[]

PropertyValueSource
CAS Number 32854-09-4[2][3]
Molecular Formula C₈H₁₆N₂O₄S₂·2HCl[2]
Molecular Weight 341.28 g/mol [2][3][4][5]
Appearance White solid or powder[]
Melting Point 182-183 °C (decomposes)
Optical Activity [α]22/D −36.0°, c = 4% in methanol
Synonyms Dimethyl L-cystinate dihydrochloride, L-Cys(OMe)OMe·HCl[]

Synthesis and Chemical Logic

The synthesis of L-Cystine dimethyl ester dihydrochloride and its derivatives, such as L-cystine diamides, typically involves a multi-step process designed to protect reactive functional groups and ensure high yields and purity. A common synthetic strategy involves the protection of the amino groups of L-cystine, followed by esterification or amidation, and subsequent deprotection.

Representative Synthetic Workflow:

A general approach to synthesizing related L-cystine derivatives, which can be adapted for the dimethyl ester, is outlined below. This process highlights the core principles of peptide and amino acid chemistry.[6][7]

Synthesis_Workflow cluster_protection Protection cluster_activation_coupling Activation & Coupling cluster_deprotection Deprotection A L-Cystine B Boc-Protected L-Cystine A->B (Boc)2O C Activated Ester (OSu or OBt) B->C EDC, HOAt E Coupled Product C->E D Amine/Alcohol D->E Coupling F Final Product (e.g., L-Cystine Diamide) E->F TFA or HCl

Caption: Generalized synthesis of L-cystine derivatives.

Experimental Protocol: Synthesis of L-Cystine Diamides (Illustrative) [6][7]

  • Protection: L-cystine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) to protect the α-amino groups, yielding Nα,Nα'-di-Boc-L-cystine.

  • Activation and Coupling: The carboxylic acid groups of the protected L-cystine are activated, for example, with PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and then coupled with the desired amine.

  • Deprotection: The Boc protecting groups are removed using a strong acid, such as 4 N HCl in dioxane, to yield the final L-cystine diamide dihydrochloride.

This methodical approach ensures that the desired ester or amide bonds are formed efficiently while preventing unwanted side reactions. The choice of protecting groups and coupling reagents is critical for optimizing the reaction yield and purity of the final product.

Key Applications in Research and Development

L-Cystine dimethyl ester dihydrochloride is a versatile molecule with a broad range of applications in both academic research and industrial bioprocessing.

Peptide Synthesis and Protein Engineering

As an esterified form of L-cystine, this compound is a valuable building block in solution-phase peptide synthesis.[4] The ester groups can be readily converted to other functional groups, and the inherent disulfide bond of the cystine core provides a means to introduce structural constraints and stability into synthetic peptides and proteins.[] This is particularly relevant in the development of therapeutic peptides where stability and defined conformation are paramount.

Cell Culture and Antioxidant Research

L-Cystine dimethyl ester dihydrochloride serves as a crucial supplement in cell culture media, providing a bioavailable source of L-cystine, an essential amino acid for cell growth and proliferation.[] Furthermore, as a precursor to intracellular L-cystine and subsequently glutathione, it is instrumental in studies of oxidative stress.[] Researchers utilize this compound to investigate the mechanisms of antioxidant defense and to develop therapeutic strategies for diseases associated with oxidative damage, such as neurodegenerative disorders and cancer.[]

Drug Development and Delivery

In the pharmaceutical arena, L-Cystine dimethyl ester dihydrochloride and its derivatives are being explored for various therapeutic applications.

  • Cystinuria Treatment: L-Cystine dimethyl ester has been investigated as an inhibitor of L-cystine crystallization, a key pathological event in the genetic disorder cystinuria, which leads to the formation of kidney stones.[6] By acting as a molecular "imposter," it can bind to the surface of growing L-cystine crystals, thereby slowing their growth.[6] More stable diamide derivatives have been developed to improve upon the in vivo stability of the dimethyl ester.[6]

  • Prodrug Design: The ester or amide functionalities of L-cystine derivatives can be leveraged to create prodrugs that release L-cystine or other therapeutic agents in a controlled manner.[] This approach allows for targeted drug delivery and can enhance the therapeutic index of a drug by minimizing off-target effects.

  • Hair Growth Formulations: L-cystine is a key component of formulations designed to promote hair growth and treat conditions like diffuse telogen effluvium.[8] Studies have shown that L-cystine, in combination with other compounds, can enhance the proliferation and metabolic activity of human hair follicular keratinocytes.[8]

Biochemical Assays and Mechanistic Studies

This compound is widely used in biochemical assays to probe the function of the cystine-glutamate antiporter system (system xc⁻).[] This transport system is vital for maintaining cellular redox balance and is often dysregulated in cancer.[] By providing a controlled source of extracellular cystine, researchers can dissect the intricate roles of this transporter in health and disease.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling L-Cystine dimethyl ester dihydrochloride.

Hazard Identification:

  • GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

Recommended Handling Procedures: [9][10][11][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A particulate filter device (e.g., N95) is recommended for respiratory protection.[10]

  • Ventilation: Use in a well-ventilated area, preferably with local exhaust ventilation.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Spills: In case of a spill, avoid creating dust. Pick up mechanically and place in a suitable container for disposal.

Storage: [9]

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Protect from moisture.

  • For long-term stability, storage under an inert gas is recommended.

Conclusion

L-Cystine dimethyl ester dihydrochloride is a foundational tool for researchers and drug developers. Its enhanced solubility and reactive ester groups, combined with the inherent properties of the L-cystine core, make it an invaluable reagent for a multitude of applications. From advancing our understanding of fundamental cellular processes to pioneering new therapeutic strategies, this compound continues to be at the forefront of scientific innovation.

References

  • Carl ROTH. Safety Data Sheet: L-Cysteine. [Link]

  • PubChem. Cystine dimethyl ester dihydrochloride. [Link]

  • P212121 Store. L-Cystine dimethyl ester dihydrochloride | CAS 32854-09-4. [Link]

  • Riegel, K., et al. (2020). L-Cystine-Containing Hair-Growth Formulation Supports Protection, Viability, and Proliferation of Keratinocytes. Clinical, Cosmetic and Investigational Dermatology, 13, 579–588. [Link]

  • Ni, J., et al. (2023). L-Cysteine-Modified Transfersomes for Enhanced Epidermal Delivery of Podophyllotoxin. Pharmaceutics, 15(8), 2051. [Link]

  • Hu, L., et al. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Bioorganic & Medicinal Chemistry Letters, 28(11), 2037–2042. [Link]

  • Hu, L., et al. (2019). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. European Journal of Medicinal Chemistry, 177, 259–274. [Link]

  • Wikipedia. Cysteine. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: L-Cystine dihydrochloride. [Link]

  • LSU Scholarly Repository. Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. [Link]

  • Taylor, C. G., et al. (2016). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. Journal of Applied Physiology, 120(1), 100–107. [Link]

Sources

Technical Guide: Synthesis and Purification of L-Cystine Dimethyl Ester Dihydrochloride

[1]

Executive Summary

This guide details the synthesis, purification, and validation of L-Cystine dimethyl ester dihydrochloride [(H-Cys-OMe)₂[][2]·2HCl].[] This compound is a critical intermediate in peptide synthesis and redox biology, serving as a protected form of cystine.[] The protocol utilizes a Fischer esterification driven by thionyl chloride (

3

Key Technical Parameters:

  • Target CAS: 32854-09-4[][2][4]

  • Molecular Weight: 341.28 g/mol [][2]

  • Melting Point: 173–178 °C (dec.)[][2] (Dependent on hydration/purity)[][2]

  • Solubility: High in water, MeOH, DMSO; Low in

    
    , Hexanes.[]
    

Chemical Basis & Retrosynthetic Analysis[1][3]

The synthesis relies on the acid-catalyzed esterification of the carboxylic acid moieties of L-Cystine.[] Unlike standard Fischer esterification which uses sulfuric acid, the Thionyl Chloride Method is superior for amino acids because it converts the alcohol (methanol) into a reactive chlorosulfite intermediate and generates anhydrous HCl, driving the equilibrium forward while scavenging water produced during esterification.

Reaction Scheme
2
Mechanism Logic
  • Activation:

    
     reacts with methanol to form methyl chlorosulfite (
    
    
    ) and HCl.[]
  • Protonation: The carboxylic acid carbonyl is protonated by the anhydrous HCl.[]

  • Nucleophilic Attack: Methanol attacks the activated carbonyl.[]

  • Dehydration: Water is eliminated (and subsequently consumed by excess

    
     to form 
    
    
    and HCl), rendering the reaction irreversible under these conditions.[]

Critical Safety & Material Preparation

WARNING: This reaction generates significant quantities of Sulfur Dioxide (


)Hydrogen Chloride (HCl)2
  • Engineering Controls: All steps involving

    
     must be performed in a high-efficiency chemical fume hood.
    
  • Gas Scrubbing: An alkaline trap (NaOH solution) connected to the exhaust line is recommended to neutralize acidic off-gases.[]

  • Water Sensitivity: While

    
     consumes water, excessive moisture in the starting material will cause vigorous exotherms and reduce yield.[] Dry L-Cystine in a vacuum oven at 40°C overnight prior to use.[]
    
Reagent Table
ReagentMW ( g/mol )Equiv.[][2][5]Role
L-Cystine 240.301.0Substrate
Thionyl Chloride 118.972.5 - 3.0Reagent/Dehydrating Agent
Methanol (Anhydrous) 32.04Excess (Solvent)Reactant/Solvent
Diethyl Ether 74.12N/AAnti-solvent for Crystallization

Step-by-Step Synthesis Protocol

Phase A: Activation (Exothermic Control)[1][2]
  • Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser (capped with a drying tube or

    
     line), and an addition funnel.
    
  • Solvent Charge: Add Anhydrous Methanol (10–15 mL per gram of Cystine) to the RBF.

  • Cooling: Submerge the RBF in an ice-salt bath to reach -10°C to 0°C .

  • Acid Generation: Add Thionyl Chloride (

    
    )  dropwise via the addition funnel.[]
    
    • Rate: Slow dropwise. Maintain internal temp < 5°C.

    • Observation: The solution will fume slightly; ensure vigorous stirring.[]

  • Substrate Addition: Once addition is complete, remove the addition funnel and add solid L-Cystine in one portion.[]

    • Note: L-Cystine is poorly soluble in MeOH initially.[] It will dissolve as the reaction proceeds.[]

Phase B: Reaction (Kinetics)[1][2]
  • Warm-up: Allow the mixture to warm to Room Temperature (RT) naturally over 30 minutes.

  • Reflux: Heat the solution to a gentle reflux (~65°C) for 4 to 12 hours .

    • Checkpoint: The suspension should turn into a clear, homogeneous solution, indicating the consumption of L-Cystine.[]

  • Monitoring: Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The product will have a higher

    
     than the starting material.
    
Phase C: Isolation
  • Evaporation: Cool the mixture to RT. Concentrate the solution under reduced pressure (Rotary Evaporator) at < 40°C.

    • Result: A thick, viscous, often yellowish oil or semi-solid residue will form.[]

  • Chasing Acid: Re-dissolve the residue in a small volume of MeOH (10 mL) and re-evaporate. Repeat 2x.

    • Purpose: This azeotropically removes residual

      
       and HCl trapped in the lattice.[]
      

Purification: The Crystallization System[6]

The crude product is often sticky due to trapped acid. The following "Self-Validating" crystallization system ensures high purity.

Protocol
  • Solubilization: Dissolve the oily residue in the minimum amount of warm Methanol (approx. 2-3 mL per gram of product).[]

  • Precipitation: While stirring rapidly, slowly add cold Diethyl Ether (

    
    ) until the solution becomes permanently cloudy (turbid).
    
    • Ratio: Typically 1:5 to 1:10 (MeOH : Ether).[][2]

  • Crystallization: Place the flask in a freezer (-20°C) for 12–18 hours.

    • Observation: White crystalline needles or powder should precipitate.[]

  • Filtration: Filter quickly under vacuum (product is hygroscopic). Wash the cake with cold

    
    .
    
  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets to remove trace HCl.
    

Self-Validating Logic:

  • If it oils out instead of crystallizing: The product is too wet or acidic.[] Action: Redissolve in MeOH, evaporate to dryness again, and repeat with slower Ether addition.

  • If yield is low: The salt is too soluble in MeOH.[] Action: Increase the Ether ratio.

Visualization: Operational Workflow

SynthesisWorkflowStartStart: Dry L-CystineActivationActivation PhaseMeOH + SOCl2 (-10°C)Start->ActivationPrepare ReagentsReactionReaction PhaseAdd Cystine -> Reflux (4-12h)Activation->ReactionAdd SubstrateWorkupWorkupEvaporate -> Chase with MeOHReaction->WorkupClear SolutionCrystallizationPurificationDissolve in min. MeOHPrecipitate with Et2OWorkup->CrystallizationViscous OilValidationValidationMP: 173-178°CNMR CheckCrystallization->ValidationWhite SolidValidation->WorkupIf 'Oiling Out' occurs

Caption: Operational workflow for the synthesis and purification of (H-Cys-OMe)2·2HCl, including a feedback loop for troubleshooting crystallization failures.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these standards.

TestExpected ResultInterpretation
Appearance White crystalline powderYellowing indicates oxidation or residual

.[][2]
Melting Point 173–178 °C (dec.)Lower MP suggests hydration or mono-ester impurities.[][2]
1H-NMR (

)

3.85 (s, 6H,

)

4.45 (t, 2H,

-CH)

3.30 (d, 4H,

-CH2)
Integration must show 3:1 ratio of Methyl to

-proton.[][2]
Solubility Soluble:

, MeOHInsoluble:

, Hexane
Confirms salt formation.[][2]

Troubleshooting & Optimization

Issue: Product is a sticky gum ("Oiling Out")
  • Cause: Excess residual acid or water prevents crystal lattice formation.[]

  • Fix: Triturate the gum with fresh Diethyl Ether. Scratch the glass side of the flask with a spatula to induce nucleation. If this fails, re-evaporate with fresh methanol to remove trapped HCl.[]

Issue: Low Yield
  • Cause: Incomplete esterification or hydrolysis during workup.[]

  • Fix: Ensure the reflux period is sufficient (solution must be clear). During workup, minimize exposure to humid air, as the ester is susceptible to hydrolysis back to the acid.

Issue: Strong Sulfur Smell in Product
  • Cause: Trapped

    
     or degradation of the disulfide bond.[]
    
  • Fix: Increase the "Chasing Acid" steps (evaporation with fresh MeOH). Ensure the reaction temperature did not exceed 70°C, which can degrade the disulfide bridge.

References

  • Master Organic Chemistry. (2022).[][2] Fischer Esterification: Mechanism and Conditions. Retrieved from [Link]

  • ResearchGate. (2016).[][2] Protocols for Amino Acid Esterification using Thionyl Chloride. Retrieved from [Link]

  • Cheméo. (n.d.).[][2] Chemical Properties of Cystine and Derivatives. Retrieved from [Link][][2]

Technical Guide: Stability Profile of (H-Cys-OMe)₂·2HCl

[1]

Compound: L-Cystine Dimethyl Ester Dihydrochloride CAS: 32854-09-4 Molecular Formula: C₈H₁₆N₂O₄S₂[1]·2HCl Core Application: Peptide synthesis intermediate, prodrug precursor, redox-sensitive crosslinker.

Executive Summary & Chemical Identity

(H-Cys-OMe)₂·2HCl is the dihydrochloride salt of the disulfide dimer of L-cysteine methyl ester. Its stability is governed by three competing electrophilic/nucleophilic sites:

  • The Methyl Ester: Susceptible to hydrolysis (saponification) and aminolysis.

  • The Disulfide Bridge: Susceptible to redox cleavage and thiol-disulfide exchange (scrambling).

  • The Ammonium Group: The protonation state (controlled by pH) acts as the "on/off" switch for the molecule's reactivity.

Key Stability Takeaway: The compound is kinetically stable only when the amine is protonated (pH < 4.0) and stored dry. At neutral or basic pH, the deprotonated amine triggers rapid self-polymerization and hydrolysis.

pH-Dependent Stability Matrix[2]

The stability of (H-Cys-OMe)₂ is non-linear relative to pH.[2] The following table summarizes the degradation kinetics and dominant mechanisms at various pH levels.

pH RangeStability StatusDominant SpeciesPrimary Degradation MechanismHalf-Life (

) Estimate*
< 2.0 High Stability

(Fully Protonated)
Acid-catalyzed hydrolysis (Very Slow)> 30 Days (Solution)
3.0 – 5.0 Metastable

/

Equilibrium
Slow Hydrolysis; Trace Disulfide Exchange24 – 48 Hours
6.0 – 7.5 Low Stability

(Free Base)
Polymerization (Intermolecular Aminolysis) & Hydrolysis< 4 Hours
> 8.0 Critical Instability

/ Thiolate
Rapid Saponification & Disulfide Scrambling< 30 Minutes

*Estimates based on general amino acid ester kinetics in aqueous solution at 25°C.

Degradation Mechanisms: A Deep Dive

A. The "Free Base" Cascade (pH > 6.0)

The dihydrochloride salt (.2HCl) locks the amine groups in a protonated state (



Unlike linear dipeptides which form Diketopiperazines (DKP) via intramolecular "backbiting," (H-Cys-OMe)₂ is a dimer . It cannot cyclize directly. Instead, the free amine of one molecule attacks the methyl ester of a neighboring molecule.

  • Result: Formation of oligomers and polymers (poly-cysteine methyl ester networks).

  • Visual Indicator: Solution becomes cloudy or precipitates/gels.

B. Base-Catalyzed Hydrolysis (Saponification)

At pH > 8.0, the hydroxide ion (

  • Reaction:

    
     (L-Cystine) + 
    
    
    .
  • Consequence: Loss of the protecting group, rendering the molecule useless for ester-requiring synthesis steps.

C. Disulfide Scrambling (Thiol-Disulfide Exchange)

At basic pH, trace amounts of free thiols (generated via hydrolysis or reduction) exist as thiolate anions (

  • Mechanism:

    
    
    
  • Result: If other thiols are present, you get mixed disulfides. If pure, you get racemization or oligomerization.

Visualization of Degradation Pathways

The following diagram illustrates the divergent degradation pathways based on environmental pH.

StabilityPathwaysStart(H-Cys-OMe)2·2HCl(Stable Salt Form)AcidCondAcidic pH (< 3.0)Protonated AmineStart->AcidCondNeutralCondNeutral pH (6.0 - 7.5)Free Amine GenerationStart->NeutralCondBasicCondBasic pH (> 8.0)High OH- Conc.Start->BasicCondStableStateKinetically Stable(Weeks/Months)AcidCond->StableStateMaintains NH3+PolymerIntermolecular Aminolysis(Oligomerization/Gelling)NeutralCond->PolymerNu: Attack on EsterHydrolysisSaponificationto L-CystineBasicCond->HydrolysisEster CleavageScramblingDisulfide Scrambling(Racemization)BasicCond->ScramblingThiolate Attack

Figure 1: Divergent degradation pathways of L-Cystine dimethyl ester. Note the distinct shift from stability in acid to polymerization/hydrolysis in base.

Experimental Protocols

To ensure data integrity, analytical workflows must "freeze" the equilibrium immediately upon sampling.

Protocol A: HPLC Stability Assay

Objective: Quantify (H-Cys-OMe)₂ vs. L-Cystine (hydrolysis product).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2). Critical: The acid stabilizes the sample on-column.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation (The "Quench" Step):

    • If sampling from a neutral/basic reaction mixture, immediately dilute the aliquot 1:10 into 0.1 M HCl or 1% TFA .

    • Why: This instantly protonates the amines and neutralizes hydroxide, stopping hydrolysis and polymerization dead in its tracks.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Gradient: 0% to 40% B over 15 minutes. (Cystine species are polar; high organic is not needed).

    • Detection: UV at 210 nm (amide/ester bond) and 254 nm (disulfide weak absorbance).

Protocol B: Solubility & Handling

Objective: Dissolving without degrading.

  • Solvent Choice: Always use degassed water or buffer. Oxygen promotes disulfide oxidation/scrambling.

  • Dissolution:

    • Dissolve the .2HCl salt in water. The natural pH will be acidic (~ pH 2-3). Do not adjust pH upward until the exact moment of reaction.

    • If a neutral solution is required, add the base (e.g., TEA or NaOH) dropwise immediately before use. Do not store the neutralized solution.

Storage Recommendations

  • State: Solid powder.

  • Temperature: -20°C (Desiccated).

  • Atmosphere: Argon or Nitrogen blanket (prevents moisture absorption and oxidation).

  • Shelf-Life:

    • Solid (Desiccated, -20°C): > 2 years.[1][3][4][5]

    • Solution (Acidic, 4°C): ~1 week.[6]

    • Solution (Neutral/Basic): Use immediately (< 1 hour).

References

  • Vertex AI Search. (2025).[7] Hydrolysis kinetics of L-cystine dimethyl ester and amino acid esters. Retrieved from 8

  • Sigma-Aldrich. (n.d.).[1][3][8] L-Cystine dimethyl ester dihydrochloride Product Specification. Retrieved from 1

  • National Institutes of Health (NIH). (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chemical Science. Retrieved from 9

  • PubChem. (n.d.).[3] L-Cysteine methyl ester hydrochloride Compound Summary. Retrieved from 3[3]

Biological Activity of L-Cystine Dimethyl Ester Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Cystine dimethyl ester dihydrochloride (L-CDME) is a pharmacological tool compound primarily used to induce a chemical phenocopy of Cystinosis , a lysosomal storage disease characterized by the accumulation of cystine. Its biological utility stems from its unique ability to bypass membrane transport restrictions via a "Trojan Horse" mechanism.

While invaluable for screening cystine-depleting therapeutics (e.g., cysteamine), L-CDME is not merely a passive loading agent. It exerts distinct biological activities, including direct mitochondrial toxicity and induction of apoptosis via Protein Kinase C (PKC) modulation. This guide dissects the compound's mechanism, provides a validated lysosomal loading protocol, and critically analyzes the divergence between L-CDME-induced pathology and genetic cystinosis.

Molecular Mechanism of Action: The Lysosomal "Trojan Horse"

The core biological activity of L-CDME relies on pH-dependent partitioning and enzymatic hydrolysis. Unlike L-cystine, which requires the functional transporter cystinosin (encoded by CTNS) to exit the lysosome, L-CDME exploits its esterified structure to permeate membranes freely.

The Loading Cascade
  • Permeation: The methyl ester groups mask the carboxyl charges, rendering the molecule lipophilic. It diffuses across the plasma membrane and lysosomal membrane down a concentration gradient.

  • Trapping: Once inside the acidic environment of the lysosome, ubiquitous esterases hydrolyze the methyl groups.

  • Accumulation: The product of hydrolysis is free L-cystine. At lysosomal pH, L-cystine is highly insoluble and, lacking the methyl groups, cannot diffuse back out. In the absence of functional cystinosin (or if the transporter is overwhelmed by the surge), L-cystine crystallizes intralysosomally.

LCDME_Mechanism cluster_extracellular Extracellular Space cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) LCDME_Ext L-CDME (Lipophilic) LCDME_Cyt L-CDME (Transient) LCDME_Ext->LCDME_Cyt Passive Diffusion LCDME_Lys L-CDME LCDME_Cyt->LCDME_Lys Passive Diffusion Hydrolysis Esterase Hydrolysis LCDME_Lys->Hydrolysis Cystine L-Cystine (Trapped/Insoluble) Hydrolysis->Cystine Removes Methyl Groups Cystine->LCDME_Cyt Blocked (No Transporter) Crystals Cystine Crystals Cystine->Crystals Precipitation

Figure 1: The mechanism of lysosomal loading. L-CDME bypasses transport barriers, is hydrolyzed by lysosomal esterases, and traps insoluble L-cystine inside the organelle.

Experimental Protocol: The "Pulse-Chase" Loading System

Direct, prolonged exposure to L-CDME is toxic to mitochondria and can cause cell death unrelated to cystine storage. To specifically model lysosomal storage, a Pulse-Chase protocol is required. This allows the ester to enter and hydrolyze, while washing away extracellular L-CDME prevents continuous mitochondrial poisoning.

Materials
  • Compound: L-Cystine dimethyl ester dihydrochloride (Sigma-Aldrich/Merck, CAS: 32854-09-4).

  • Vehicle: PBS (pH 7.4). Note: Prepare fresh. Esters are unstable in aqueous solution.

  • Cell Line: Human proximal tubule cells (HK-2) or Fibroblasts.

Step-by-Step Methodology
PhaseStepActionCritical Technical Note
Preparation 1Dissolve L-CDME in PBS to create a 100 mM stock .Use immediately. Do not store aqueous stock; the ester hydrolyzes spontaneously.
Pulse (Loading) 2Dilute stock into warm culture medium to 0.5 mM – 2.0 mM .Higher concentrations (>2mM) dramatically increase necrosis risk.
3Incubate cells for 30 to 60 minutes at 37°C.This short duration is sufficient for lysosomal uptake but minimizes cytosolic accumulation.
Chase (Recovery) 4Aspirate medium and wash 2x with ice-cold PBS.Removes extracellular ester to stop influx.
5Add fresh, ester-free culture medium.Allows time for lysosomal esterases to convert trapped L-CDME to L-Cystine.
6Incubate for 24 hours .Cystine crystals form during this phase.
Validation 7Assay intracellular cystine via HPLC or LC-MS/MS.Normalize to protein content (nmol cystine / mg protein).

Biological Impacts & Downstream Cascades

While the primary intent is lysosomal loading, L-CDME induces specific signaling cascades that researchers must account for when interpreting data.

Mitochondrial Dysfunction (The "Artifact" Effect)

Unlike genetic cystinosis, where mitochondrial issues are secondary to long-term storage, L-CDME can directly inhibit the Electron Transport Chain (ETC).

  • ATP Depletion: High doses of L-CDME reduce cellular ATP levels within hours, an effect not always seen in CTNS-deficient cells [1].

  • Mechanism: The cationic nature of the dihydrochloride salt and the ester may disrupt the mitochondrial membrane potential (

    
    ).
    
Apoptosis via PKC Signaling

L-CDME triggers apoptosis in a concentration-dependent manner, specifically in epithelial tissues (e.g., prostate, renal).

  • Pathway: It activates PKC-

    
      (pro-apoptotic) and downregulates PKC-
    
    
    
    (pro-survival) via S-thiolation mechanisms [2].[1]
  • Result: Caspase-3 activation and DNA fragmentation.[2]

LCDME_Toxicity cluster_mito Mitochondrial Stress cluster_signaling Signaling Cascade LCDME L-CDME Exposure ATP ATP Depletion LCDME->ATP Direct Toxicity PKC_D PKC-δ Activation (S-thiolation) LCDME->PKC_D PKC_E PKC-ε Inhibition LCDME->PKC_E ROS ROS Generation (Superoxide) ATP->ROS CytoC Cytochrome C Release ROS->CytoC Apoptosis Apoptosis (Caspase-3) CytoC->Apoptosis PKC_D->Apoptosis PKC_E->Apoptosis Loss of Survival Signal

Figure 2: The dual toxicity pathway of L-CDME involving direct mitochondrial stress and PKC-mediated apoptotic signaling.

Critical Analysis: L-CDME Model vs. Genetic Cystinosis

To maintain scientific integrity, one must distinguish between the model and the disease. The L-CDME model is an acute stressor, whereas Cystinosis is a chronic genetic defect.

FeatureGenetic Cystinosis (CTNS Mutation)L-CDME Loaded Model
Cystine Source Endogenous protein degradationExogenous chemical loading
Onset Chronic, lifelong accumulationAcute, rapid accumulation (hours)
ATP Levels Often normal in fibroblasts [1]Frequently depleted (Toxic effect)
Mitochondrial ROS Elevated due to glutathione depletionElevated due to direct ETC interference
Autophagy Impaired (CMA blockage)Impaired (Lysosomal swelling)
Use Case Studying long-term pathophysiologyHigh-throughput drug screening

Expert Insight: Use L-CDME for screening compounds that break disulfide bridges (e.g., cysteamine derivatives) or to study acute lysosomal rupture. Do not use it to study subtle metabolic adaptations to chronic cystine storage, as the direct toxicity of the ester will confound metabolomic data.

Therapeutic Screening Applications

The most authoritative application of L-CDME is in the validation of cysteamine and novel cystine-depleting agents.

The Screening Workflow
  • Load: Pulse cells with 1 mM L-CDME (1 hour).

  • Wash: Remove L-CDME.

  • Treat: Add candidate drug (e.g., Cysteamine 10-100

    
    M) for 4 hours.
    
  • Lyse & Measure:

    • Control (Loaded, Untreated): High Cystine.

    • Positive Control (Cysteamine): Low Cystine (Cysteamine reacts with cystine to form mixed disulfides that exit via lysine transporters PQLC2).

    • Experimental: Compare reduction efficacy.

Self-Validating Check: If your "Loaded, Untreated" control does not show >5-fold cystine elevation over baseline, the loading phase failed (likely due to hydrolyzed stock solution).

References

  • Wilmer, M. J., et al. (2007). Cystine dimethylester model of cystinosis: still reliable? Pediatric Research, 62(2), 151-155.[3] [Link]

  • Park, S., et al. (2013). Cystine dimethyl ester induces apoptosis through regulation of PKC-δ and PKC-ε in prostate cancer cells.[1] Experimental and Toxicologic Pathology, 65(6), 801-807. [Link]

  • Gahl, W. A., et al. (1982). Lysosomal cystine transport is defective in cystinosis.[3][4] Science, 217(4566), 1263-1265. [Link]

  • Foreman, J. W., et al. (1987). Cystine loading of renal tubular cells.[4] Metabolism, 36(12), 1185-1191. [Link]

Sources

Technical Guide: Strategic Cysteine Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cysteine (Cys) represents the most chemically versatile yet problematic residue in solid-phase peptide synthesis (SPPS). Its thiol moiety (–SH) is a powerful nucleophile prone to rapid oxidation, alkylation, and racemization. For drug development professionals, the choice of Cysteine protecting group (PG) is not merely a matter of yield; it dictates the synthetic strategy for cyclization, regioselective disulfide bond formation, and native chemical ligation.

This guide moves beyond standard textbook definitions to analyze the mechanistic causality behind protecting group selection, providing self-validating protocols for the most critical Cys derivatives: Trityl (Trt), Acetamidomethyl (Acm), and tert-butylthio (StBu).

Part 1: The Cysteine Challenge & The Fmoc/tBu Standard

The core challenge in Cysteine chemistry is the thiolate anion . Unlike hydroxyls (Ser/Thr), the sulfur atom is highly polarizable and nucleophilic. Without adequate protection, it reacts with carbocations generated during global deprotection, leading to irreversible alkylation.

The Trityl (Trt) Group: The Industry Standard

Mechanism of Action: The Trityl group relies on extreme steric bulk and the electronic stability of the triphenylmethyl carbocation. Upon acid treatment (TFA), the C–S bond cleaves via an S_N1-like mechanism.

  • Why it works: The resulting trityl cation (

    
    ) is resonance-stabilized across three phenyl rings.
    
  • The Risk: The

    
     cation is an electrophile. If not quenched immediately, it will re-attack the deprotected Cysteine thiol (reversibly) or, more dangerously, alkylate Tryptophan residues (irreversibly) at the C2 position.
    
The Scavenger Necessity (The "Cocktail" Logic)

You cannot simply use TFA. You must use a "scavenger cocktail" designed to out-compete the peptide for the


 cation.
  • Ethanedithiol (EDT): The gold standard. Its two thiol groups are highly nucleophilic and irreversibly trap

    
    .
    
  • Triisopropylsilane (TIS): Reduces the carbocation to the inert triphenylmethane.

Visualization: The Scavenging Mechanism

The following diagram illustrates the competitive kinetics between the scavenger and the peptide chain during deprotection.

ScavengerMechanism Cys_Trt Cys(Trt)-Peptide Intermediate Free Cys-Peptide + [Trt]+ Cys_Trt->Intermediate S_N1 Cleavage TFA TFA (Acid) TFA->Intermediate ReAlk Re-Alkylated Peptide (FAILURE) Intermediate->ReAlk No Scavenger (Fast) Success Quenched Trt-Scavenger + Pure Peptide Intermediate->Success + Scavenger (Faster) Scavenger Scavenger (EDT/TIS) Scavenger->Success

Figure 1: Kinetic competition during deprotection. Scavengers must be in large molar excess to prevent the "Re-Alkylated Peptide" pathway.

Part 2: Orthogonality & Regioselectivity[1]

For peptides requiring cyclization (e.g., disulfide-rich toxins, insulin analogs), a single protecting group strategy is insufficient. You need orthogonality —groups that can be removed under different conditions.[1]

The Orthogonal Landscape
Protecting GroupLabilityRemoval ReagentPrimary Application
Trityl (Trt) Acid95% TFAGlobal deprotection; linear peptides.
Methoxytrityl (Mmt) Mild Acid1% TFASelective on-resin deprotection (leaves Boc/tBu intact).
Acetamidomethyl (Acm) OxidationIodine (

)
Post-cleavage or On-resin cyclization.[2] Stable to TFA.
tert-butylthio (StBu) ReductionDTT / PhosphinesThiol-disulfide exchange.
Thiazolidine (Thz) CarbonylMethoxyamineN-terminal Cys protection (Native Chemical Ligation).
Strategic Decision Making

Selecting the right group depends on whether you are making a linear peptide, a simple cyclic peptide, or a complex multi-cyclic molecule.

SelectionStrategy Start Synthetic Goal Linear Linear Peptide Start->Linear Cyclic Cyclic (Disulfide) Start->Cyclic Trt_Only Use Cys(Trt) Global Deprotection Linear->Trt_Only SimpleCyc Single Disulfide Cyclic->SimpleCyc MultiCyc Multiple Regioselective Disulfides Cyclic->MultiCyc SimpleCyc->Trt_Only Air Oxidation (Post-Cleavage) Acm_Trt Pair 1: Cys(Trt) - Cys(Trt) Pair 2: Cys(Acm) - Cys(Acm) MultiCyc->Acm_Trt Stepwise Cyclization

Figure 2: Decision matrix for Cysteine protecting group selection based on structural complexity.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, the reaction has likely failed.

Protocol A: Global Deprotection (Cys(Trt))

Objective: Remove Trt and cleave peptide from resin without alkylation. Reagent K (Modified): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

  • Preparation: Cool the cleavage cocktail to 0°C. Why? This suppresses the kinetic energy of the carbocations, giving scavengers a better chance to react.

  • Incubation: Add cocktail to resin. Allow to warm to Room Temp (RT) over 2.5 hours.

  • Precipitation: Filter resin and drop filtrate into cold diethyl ether (-20°C).

  • Validation: The precipitate should be white/off-white. A yellow/orange tint often indicates incomplete quenching of Trt or oxidation of Methionine.

Protocol B: Iodine Oxidation (Cys(Acm) Removal)

Objective: Simultaneously remove Acm groups and form a disulfide bond (Regioselective).

  • Dissolution: Dissolve the TFA-cleaved peptide (containing Cys(Acm)) in 50% Acetic Acid/Water.

  • Titration: Add 0.1M Iodine (

    
    ) in MeOH dropwise with vigorous stirring.
    
  • Visual Endpoint: Continue adding

    
     until a persistent amber/brown color  remains for >1 minute. This indicates all thiols/Acm groups have been consumed.
    
  • Quenching: Add 1M Ascorbic Acid (Vitamin C) dropwise immediately.

  • Validation: The solution must turn completely clear (colorless) instantly upon Ascorbic Acid addition. If it remains turbid, the peptide may have precipitated.

Part 4: Troubleshooting & Critical Failure Points

IssueProbable CauseCorrective Action
Mass +76 Da Phenylacetamidomethyl formationAcm group was not removed. Check Iodine quality or reaction time.
Mass +262 Da Trityl AdductIncomplete scavenging. Increase EDT concentration or use Reagent K.
Dimerization Inter-molecular oxidationPeptide concentration too high during cyclization. Dilute to <1 mg/mL.
Racemization Base-catalyzed abstractionAvoid prolonged exposure to Piperidine/DMF during Fmoc removal steps. Use HOBt/Oxyma.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5] Chemical Reviews. [Link]

  • Postma, T. M., & Albericio, F. (2014). "Disulfide Formation Strategies in Peptide Synthesis." European Journal of Organic Chemistry. [Link]

  • Albericio, F., et al. (2021).[1][6] "Cysteine protecting groups: applications in peptide and protein science."[1][7][8] Chemical Society Reviews. [Link]

Sources

Basic Principles of Solid-Phase Peptide Synthesis (SPPS): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Paradigm of Immobilized Chemistry

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield in 1963, revolutionized biochemistry by enabling the rapid assembly of peptides and proteins. Unlike solution-phase synthesis, which requires tedious purification after every step, SPPS immobilizes the growing peptide chain on an insoluble polymer support (resin).[1][2] This allows reagents and byproducts to be removed simply by filtration and washing, facilitating automation and high-throughput production.

For the modern researcher, SPPS is not merely a procedure but a logic gate system. Success depends on the correct alignment of three orthogonal variables: the Resin (the anchor), the Protecting Group Strategy (the shield), and the Coupling Chemistry (the engine).

Strategic Planning: The Setup

Protecting Group Strategies: Fmoc vs. Boc

The choice of protecting group dictates the entire synthetic workflow.[3] The


-amino group must be temporarily protected to prevent polymerization, while side chains require permanent protection until the final cleavage.
FeatureFmoc (Fluorenylmethyloxycarbonyl) Boc (tert-Butyloxycarbonyl)
Chemistry Type Base-labile (Orthogonal to acid-labile side chains)Acid-labile (Graduated acid lability)
Deprotection Reagent 20% Piperidine in DMF50% TFA in DCM
Cleavage Reagent TFA (95%) + ScavengersHF (Hydrofluoric Acid) or TFMSA
Solubility Peptides often aggregate; requires polar solvents (DMF/NMP)Better solubility due to TFA washes disrupting H-bonds
Safety Safer, standard fume hood sufficientHazardous (HF requires special Teflon lines)
Primary Use Case Standard for 95% of modern synthesis , GMP production"Difficult" sequences, base-sensitive analogs, thioesters

Expert Insight: While Fmoc is the industry standard due to safety and automation compatibility, Boc remains superior for synthesizing "difficult" sequences (prone to


-sheet aggregation) because the repetitive TFA deprotection steps disrupt intermolecular hydrogen bonds.
Resin Selection: The Foundation

The resin determines the C-terminal functionality of the final peptide.[4]

  • C-Terminal Amide (

    
    ):  Use Rink Amide  resin.[5][6][7][8] The linker is cleaved by 95% TFA to yield a primary amide.
    
  • C-Terminal Acid (

    
    ):  Use Wang  resin or 2-Chlorotrityl Chloride (2-CTC)  resin.
    
    • Wang: Standard for acids, requires 95% TFA.

    • 2-CTC: Highly acid-sensitive (cleaves with 1% TFA). Ideal for synthesizing protected peptide fragments for convergent synthesis.

ResinSelection Start Target C-Terminus Amide Peptide Amide (-CONH2) Start->Amide Acid Peptide Acid (-COOH) Start->Acid Rink Rink Amide Resin (Cleavage: 95% TFA) Amide->Rink Standard Fragment Is this a protected fragment strategy? Acid->Fragment Wang Wang Resin (Cleavage: 95% TFA) CTC 2-Chlorotrityl (2-CTC) (Cleavage: 1% TFA) Fragment->Wang No (Final Product) Fragment->CTC Yes (Keep Side Chains Protected)

Figure 1: Decision tree for selecting the appropriate solid support based on the desired C-terminal functionality and synthetic strategy.

The Reaction Cycle: The Engine of SPPS

The synthesis proceeds in a repetitive cycle: Deprotection ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 Wash 

Coupling

Wash
.
Step 1: Deprotection

Removal of the Fmoc group exposes the reactive primary amine.

  • Reagent: 20% Piperidine in DMF (v/v).

  • Mechanism: Base-catalyzed

    
    -elimination releasing dibenzofulvene.
    
  • Protocol: Two treatments (e.g., 1 x 3 min, 1 x 10 min) are recommended to ensure completion.

  • UV Monitoring: The released dibenzofulvene adduct absorbs strongly at 301 nm, allowing real-time monitoring of the deprotection efficiency.

Step 2: Activation and Coupling

A carboxylic acid reacts with an amine to form an amide bond. This is thermodynamically unfavorable at room temperature and requires activation.

The Chemistry of Activation

We use coupling reagents to convert the unreactive carboxylic acid into a reactive "Active Ester."

  • Carbodiimides (DIC): Reacts with the acid to form an O-acylisourea. This intermediate is highly reactive but prone to racemization.

  • Additives (HOBt / Oxyma): Nucleophiles that react with the O-acylisourea to form a less reactive, but more stable "Active Ester" (OBt or Oxyma ester). This suppresses racemization and prevents N-acylurea formation.[9]

  • Uronium/Phosphonium Salts (HATU / HBTU): Faster, more potent reagents. HATU is the "gold standard" for difficult couplings but is more expensive.

Expert Insight: Never use HATU for pre-activation without the amine present for long periods. It can guanidinylate the N-terminus, permanently capping the chain.

ActivationMechanism AA Fmoc-Amino Acid (COOH) OAcyl O-Acylisourea (Unstable Intermediate) AA->OAcyl + DIC DIC DIC (Carbodiimide) ActiveEster Active Ester (Stable, Racemization-Free) OAcyl->ActiveEster + HOBt Racemization Racemization / N-Acylurea OAcyl->Racemization Slow HOBt HOBt / Oxyma (Additive) Peptide Peptide Bond (-CONH-) ActiveEster->Peptide + Resin-NH2 Amine Resin-Amine (NH2)

Figure 2: The activation pathway using DIC/HOBt. The additive intercepts the unstable O-acylisourea to form a safe active ester.

Step 3: Washing

Often underestimated, washing is critical. Residual piperidine during coupling will destroy the expensive activated amino acid. Residual DMF during cleavage will prevent product precipitation.

  • Standard: 3-5 washes with DMF (Solvent of choice for swelling).

  • DCM: Used only for final shrinking or specific resin loading steps; poor swelling for peptide assembly.

Cleavage and Isolation

The final step releases the peptide from the resin and removes side-chain protecting groups (Global Deprotection).[7]

The Cleavage Cocktail

For Fmoc chemistry, Trifluoroacetic Acid (TFA) is the primary reagent. However, the released protecting groups (cations) are highly reactive "scavengers" that will re-attach to susceptible residues (Trp, Cys, Met, Tyr) if not quenched.

Standard Cocktail (Reagent K derivative):

  • TFA (92.5%): The acid source.

  • TIS (Triisopropylsilane) (2.5%): Proton scavenger.

  • Water (2.5%): Hydrolysis of protecting groups.

  • DODT or EDT (2.5%): Essential if Cysteine or Methionine is present (prevents oxidation and alkylation).

Precipitation
  • Filter the TFA lysate to remove resin beads.

  • Concentrate the TFA solution under nitrogen flow (do not evaporate to dryness).

  • Add cold Diethyl Ether (or MTBE). The peptide will precipitate as a white solid; organic impurities remain in the ether.

  • Centrifuge and wash the pellet 3x with cold ether.

Troubleshooting Difficult Sequences

"Difficult sequences" are those that undergo on-resin aggregation, typically due to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-sheet formation. This leads to incomplete coupling (deletion sequences).

Field-Proven Solutions:

  • Pseudoprolines: Replace Ser/Thr/Cys residues with oxazolidine dipeptides (e.g., Fmoc-Ala-Ser(

    
    pro)-OH). These induce a "kink" in the backbone, disrupting 
    
    
    
    -sheets and increasing solvation by 10-100x.
  • Chaotropic Salts: Add LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.[10]

  • Elevated Temperature: Heating to 50-75°C (using microwave SPPS) significantly improves kinetics and reduces aggregation.

  • Double Coupling: Repeat the coupling step for difficult residues before moving to deprotection.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

  • Albericio, F. (2000). Orthogonal protecting groups for N-amino and C-carboxyl functions in solid-phase peptide synthesis. Biopolymers. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

Methodological & Application

Application Note: Precision Deprotection of Methyl Esters in Cysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The hydrolysis of methyl esters (–OMe) in peptides containing cysteine (Cys) residues presents a unique chemoselective challenge. Unlike robust residues (e.g., Ala, Leu), Cysteine acts as a "trojan horse" during basic saponification. The acidity of the


-proton in cysteine esters, combined with the nucleophilicity of the sulfur atom and its propensity for oxidation, creates a narrow therapeutic window for deprotection.

The Failure Modes:

  • 
    -Elimination:  Under basic conditions (pH > 10), the abstraction of the 
    
    
    
    -proton leads to the elimination of the sulfur moiety, resulting in Dehydroalanine (DHA) . DHA is highly reactive and captures nucleophiles, leading to irreversible cross-linking (e.g., Lanthionine formation).[1]
  • Racemization: Even without elimination, the enolization of the

    
    -carbon destroys chiral integrity (
    
    
    
    scrambling).
  • Disulfide Scrambling: In the presence of base and trace oxygen, free thiols rapidly oxidize to disulfides (cystine), leading to polymerization or misfolding.

This guide details three validated protocols ranging from standard chemical hydrolysis to high-fidelity enzymatic cleavage, designed to navigate these risks.

Mechanistic Pathways (Visualization)

The following diagram illustrates the kinetic competition between successful hydrolysis and destructive side reactions.

CysDeprotection Start Cysteine Methyl Ester (Cys-OMe) Base Base Treatment (OH- / pH > 10) Start->Base Oxidation Oxidation (Trace O2) Start->Oxidation pH > 8 Enolate Enolate Intermediate (High Risk State) Base->Enolate Alpha-Deprotonation Product Free Acid (Cys-OH) Base->Product Direct Attack (Ideal) DHA Dehydroalanine (Dead End) Enolate->DHA Loss of Sulfur Racemization Reprotonation (Racemic Mix) Enolate->Racemization Stereo Scrambling Hydrolysis Hydrolysis Elimination Beta-Elimination (-H2S / -SR) Disulfide Disulfide Dimer (Cys-S-S-Cys) Oxidation->Disulfide

Figure 1: Mechanistic divergence during basic hydrolysis. The goal is to accelerate direct attack (green path) while suppressing enolization and oxidation (red/black paths).

Protocol A: Optimized Chemical Hydrolysis (LiOH)

Best For: Robust peptides, scalable synthesis, and sequences where Cys is protected (e.g., Trt, Acm).

Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation (


) acts as a weak Lewis acid, coordinating with the carbonyl oxygen. This coordination increases the electrophilicity of the ester carbon, allowing hydrolysis to proceed at a lower pH and temperature, thereby minimizing 

-elimination.
Reagents & Setup
  • Reagent: Lithium Hydroxide monohydrate (

    
    )
    
  • Solvent System: THF:Water (3:1 v/v) or Methanol:Water (3:1 v/v). Note: THF is preferred for hydrophobic peptides.

  • Additive (Crucial for Free Cys): TCEP-HCl (Tris(2-carboxyethyl)phosphine) or DTT.

  • Temperature:

    
     (Ice bath) to 
    
    
    
    .
Step-by-Step Procedure
  • Dissolution: Dissolve the peptide methyl ester (1.0 eq) in THF. If the peptide contains free cysteines , add 1.5 eq of TCEP to the solution to maintain a reducing environment.

  • Cooling: Place the reaction vessel in an ice bath (

    
    ) and stir for 10 minutes.
    
  • Base Addition: Dropwise add a pre-chilled solution of LiOH (2.0 - 2.5 eq) in water.

    • Critical: Do not dump the base. Localized high pH spikes cause racemization.

  • Monitoring: Stir at

    
    . Monitor by HPLC or TLC every 15 minutes. Most methyl esters cleave within 30–60 minutes.
    
    • Stop Condition: If conversion stalls >80%, it is often better to stop and purify rather than force the reaction and risk degradation.

  • Quenching: Once complete, immediately acidify to pH 3–4 using 1M HCl or 5% citric acid. Do not use strong mineral acids if Trt groups are present.

  • Workup: Extract with Ethyl Acetate (if protected) or lyophilize directly (if polar).

Protocol B: Enzymatic Hydrolysis (Pig Liver Esterase)

Best For: High-value sequences, peptides prone to racemization, and complex Cys-rich scaffolds.

Rationale: Pig Liver Esterase (PLE) operates at neutral pH (7.0–8.0), completely avoiding the enolization threshold. It is stereoselective, hydrolyzing only the L-isomer if racemization has already occurred, effectively serving as a chiral purification step.

Reagents & Setup
  • Enzyme: Pig Liver Esterase (PLE), suspension in ammonium sulfate or lyophilized powder (Sigma/Roche).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.5 – 8.0).

  • Co-solvent: Acetone or DMSO (Max 10-15% v/v) to aid solubility.

Step-by-Step Procedure
  • Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 8.0). Degas with Nitrogen/Argon for 15 minutes to remove oxygen (protects Cys).

  • Substrate Solution: Dissolve peptide methyl ester in a minimal amount of Acetone or DMSO.

  • Initiation: Add the peptide solution to the buffer. The final concentration should be approx. 10–50 mM.

  • Enzyme Addition: Add PLE (approx. 100–200 units per mmol of substrate).

  • Incubation: Stir gently at

    
    .
    
    • pH Stat: The reaction produces acid (methanol + carboxylic acid), dropping the pH. Monitor and manually adjust pH back to 8.0 using dilute (0.1 M) NaOH, or use an autotitrator.

  • Completion: Reaction is usually complete in 4–24 hours.

  • Isolation: Filter off the enzyme (or use immobilized PLE). Acidify to pH 4 and lyophilize.

Protocol C: Anhydrous Nucleophilic Cleavage (TMSOK)

Best For: Water-sensitive peptides or extremely hydrophobic sequences.

Rationale: Potassium Trimethylsilanolate (TMSOK) acts as a soluble source of anhydrous hydroxide equivalents in organic solvents. It cleaves methyl esters via a nucleophilic attack that generates the potassium carboxylate salt, often precipitating the product out of the reaction, which prevents over-reaction.

Step-by-Step Procedure
  • Solvent: Dry THF or Diethyl Ether.

  • Reaction: Dissolve peptide in solvent under Argon.

  • Addition: Add TMSOK (1.1 – 1.5 eq) as a solid or solution in THF.

  • Observation: Stir at Room Temperature. The product (peptide-COO- K+) often precipitates as a white solid.

  • Workup: Filter the solid (if precipitated) or dilute with weak acid and extract.

Comparison of Methods

FeatureLiOH HydrolysisEnzymatic (PLE)TMSOK (Anhydrous)
pH Conditions Basic (pH 10-12)Neutral (pH 7-8)Basic (Non-aqueous)
Racemization Risk Moderate (High if >0°C)None (Stereospecific)Low

-Elimination Risk
High (Time-dependent)NegligibleLow
Scalability High (Kg scale)Low/Medium (Costly)Medium
Speed Fast (<1 hr)Slow (hours/days)Fast
Cys Compatibility Requires TCEP/Low TempExcellentGood

Quality Control & Validation

Every deprotection must be validated against three criteria:

  • Mass Integrity (LC-MS): Confirm loss of Methyl group (-14 Da). Watch for +16 Da (Oxidation) or -34 Da (Elimination of H2S to DHA).

  • Free Thiol Quantification (Ellman's Test):

    • React product with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

    • Absorbance at 412 nm confirms the presence of quantitative free thiols, ruling out disulfide formation or elimination.

  • Chiral Purity (C18-Chiral HPLC):

    • Co-inject with a synthesized D-Cys standard to quantify any racemization (target < 1%).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for ester deprotection conditions).
  • Lagrain, B., et al. (2010).[2] "The Kinetics of

    
    -Elimination of Cystine and the Formation of Lanthionine in Gliadin." Journal of Agricultural and Food Chemistry. Available at: [Link]
    
  • Ohba, T., et al. (1996). "Pig Liver Esterase Hydrolysis of Methyl Esters." Bioscience, Biotechnology, and Biochemistry. (Establishes PLE protocols for sensitive esters).
  • Lagunin, A. A., et al. (2025). "Cysteine S-conjugate beta-lyases and elimination reactions." ClinPGx. Available at: [Link]

  • ResearchGate Protocols. "Methionine and Cysteine Containing Peptides: Avoiding Secondary Reactions." Available at: [Link]

Sources

Application Notes and Protocols for the Formation of Disulfide Bonds with (H-Cys-OMe)2.2HCl

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide detailed protocols and scientific insights for researchers, scientists, and drug development professionals engaged in the synthesis of peptides and other molecules requiring the formation of disulfide bonds from L-cystine dimethyl ester dihydrochloride, ((H-Cys-OMe)2.2HCl). This document offers a comprehensive guide to several common and effective methods for the oxidative dimerization of L-cysteine methyl ester.

Introduction: The Significance of the Disulfide Bond

The disulfide bond, a covalent linkage formed from the oxidation of two thiol groups of cysteine residues, is a critical structural and functional element in a vast array of biologically active peptides and proteins.[1] These bonds play a pivotal role in stabilizing the tertiary and quaternary structures of proteins, thereby dictating their conformational stability and biological activity.[2] The controlled and efficient formation of disulfide bonds is a cornerstone of synthetic peptide and protein chemistry, as well as in the development of therapeutic agents and other advanced materials.

L-cystine dimethyl ester is a common building block and a frequent target molecule in these synthetic endeavors. Its dihydrochloride salt, (H-Cys-OMe)2.2HCl, is a stable and readily available starting material. The conversion of this precursor to the corresponding disulfide, L-cystine dimethyl ester, requires a carefully chosen oxidative method. This guide details three robust methods for this transformation: Air Oxidation, Dimethyl Sulfoxide (DMSO) Oxidation, and Iodine (I2) Oxidation. Each method is presented with a detailed protocol, an explanation of the underlying chemical principles, and a discussion of its advantages and limitations.

General Considerations Before You Begin

  • Starting Material: (H-Cys-OMe)2.2HCl is the dihydrochloride salt of L-cysteine methyl ester. The presence of the hydrochloride necessitates neutralization to liberate the free thiol group, which is the active species in the oxidation reaction. This is typically achieved by the addition of a base.

  • Reaction Monitoring: The progress of the oxidation reaction can be monitored by various techniques. Thin-Layer Chromatography (TLC) can be used to visualize the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) offers a more quantitative and precise method for monitoring the reaction and assessing the purity of the final product.[3][4]

  • Purification: Following the completion of the reaction, the desired L-cystine dimethyl ester product often needs to be purified from residual starting material, byproducts, and reagents. Common purification techniques include recrystallization and column chromatography.[5]

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.[6][7]

Method 1: Air Oxidation

Air oxidation is a simple and environmentally friendly method for disulfide bond formation.[8] It relies on atmospheric oxygen as the oxidant. The reaction is typically carried out in a slightly alkaline aqueous or aqueous/organic medium. The basic conditions deprotonate the thiol group, forming a thiolate anion which is more susceptible to oxidation.

Scientific Principle

The oxidation of thiols by molecular oxygen is a complex process that can proceed through a radical mechanism. The thiolate anion (RS⁻) is oxidized to a thiyl radical (RS•). Two thiyl radicals then combine to form the disulfide bond (RSSR). The overall reaction is:

4 RSH + O₂ → 2 RSSR + 2 H₂O

The rate of air oxidation is pH-dependent, with higher pH values generally leading to faster reaction rates due to the increased concentration of the reactive thiolate species.[9]

Detailed Protocol
  • Dissolution: Dissolve (H-Cys-OMe)₂·2HCl in deionized water to a concentration of 10-50 mg/mL in a flask open to the atmosphere.

  • Neutralization and pH Adjustment: While stirring, slowly add a solution of a suitable base, such as 1 M sodium bicarbonate (NaHCO₃) or triethylamine (TEA), until the pH of the solution reaches 8.0-8.5. Monitor the pH using a calibrated pH meter.

  • Oxidation: Continue stirring the solution vigorously at room temperature, ensuring good exposure to air. The reaction time can vary from several hours to overnight.

  • Monitoring: Monitor the reaction progress by HPLC or TLC. For TLC, a suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The starting material and product can be visualized using a ninhydrin stain.

  • Work-up and Purification:

    • Once the reaction is complete, acidify the solution to pH ~3-4 with 1 M HCl.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel column chromatography.[10]

Workflow Diagram

Air_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Dissolve (H-Cys-OMe)2.2HCl in Water neutralize Neutralize & Adjust pH to 8.0-8.5 start->neutralize oxidize Stir in Open Air (Several hours to overnight) neutralize->oxidize monitor Monitor by HPLC/TLC oxidize->monitor Periodically monitor->oxidize workup Acidify, Extract, Wash, Dry, Concentrate monitor->workup Reaction Complete purify Recrystallization or Column Chromatography workup->purify end_product Pure L-cystine dimethyl ester purify->end_product DMSO_Oxidation_Workflow cluster_reaction Reaction cluster_purification Purification start Dissolve (H-Cys-OMe)2.2HCl in aq. HCl/DMSO oxidize Stir at Room Temperature (Few hours) start->oxidize monitor Monitor by HPLC/TLC oxidize->monitor Periodically monitor->oxidize workup Dilute, Extract, Wash, Dry, Concentrate monitor->workup Reaction Complete purify Recrystallization or Column Chromatography workup->purify end_product Pure L-cystine dimethyl ester purify->end_product Iodine_Oxidation_Workflow cluster_reaction Reaction cluster_purification Purification start Dissolve & Neutralize (H-Cys-OMe)2.2HCl add_iodine Add Iodine Solution Dropwise start->add_iodine quench Quench Excess Iodine add_iodine->quench workup Solvent Removal, Extraction, Wash, Dry, Concentrate quench->workup purify Recrystallization or Column Chromatography workup->purify end_product Pure L-cystine dimethyl ester purify->end_product

Sources

Application Note & Protocol: Formulation of Reduction-Sensitive Nanoparticles Using (H-Cys-OMe)2.2HCl Polymers for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the formulation of reduction-sensitive nanoparticles utilizing disulfide-bridged bis(L-cysteine methyl ester) hydrochloride, hereafter referred to as (H-Cys-OMe)2.2HCl. These nanoparticles are designed for the targeted intracellular delivery of therapeutic agents. The inherent disulfide bonds within the polymer backbone are stable in the extracellular environment but are rapidly cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, leading to the disassembly of the nanoparticle and the release of its payload.[1][2][3] This document outlines the synthesis of the poly(disulfide) polymer, the subsequent nanoparticle formulation via nanoprecipitation, and detailed methods for their characterization.

Introduction: The Rationale for Reduction-Sensitive Nanoparticles

The efficacy of many potent therapeutic agents is often limited by their poor solubility, lack of specificity, and systemic toxicity. Polymeric nanoparticles have emerged as a promising solution to these challenges, offering the ability to encapsulate a wide range of therapeutics and navigate biological barriers for targeted delivery.[4][5] Among the various "smart" nanoparticles, reduction-sensitive systems have garnered significant attention for their ability to release their cargo in response to the specific redox environment of the intracellular space.[1][2]

The disulfide bond is the cornerstone of this technology. It is relatively stable in the oxidizing extracellular environment but is readily cleaved by reducing agents such as glutathione (GSH), which is found in significantly higher concentrations inside cells compared to the extracellular milieu.[6] This differential in GSH concentration provides a highly specific trigger for drug release directly within the target cells, enhancing therapeutic efficacy while minimizing off-target effects.[2]

The polymer synthesized from (H-Cys-OMe)2.2HCl, a derivative of the naturally occurring amino acid L-cysteine, offers excellent biocompatibility and biodegradability.[7][8] The resulting poly(disulfide)s can be engineered to be amphiphilic, self-assembling into nanoparticles with a hydrophobic core for drug encapsulation and a hydrophilic shell for colloidal stability.[9][10]

Synthesis of the (H-Cys-OMe)2.2HCl-Based Polymer

The foundational step in nanoparticle formulation is the synthesis of the reduction-sensitive polymer. This is achieved through a one-step polycondensation reaction between (H-Cys-OMe)2.2HCl and a fatty diacid dichloride.[11]

Materials & Equipment
Material/EquipmentSpecifications
(H-Cys-OMe)2.2HClPurity ≥ 98%
Adipoyl chloride (or other fatty diacid dichloride)Purity ≥ 98%
Triethylamine (TEA)Anhydrous, Purity ≥ 99.5%
Dimethyl sulfoxide (DMSO)Anhydrous, Purity ≥ 99.9%
Diethyl etherAnhydrous, cold (4°C)
Magnetic stirrer with heating plate
Round bottom flasksAppropriate sizes
Dropping funnel
Schlenk line or vacuum manifoldFor drying under reduced pressure
Centrifuge
Polymer Synthesis Protocol
  • In a clean, dry round bottom flask, dissolve 10.0 mmol of (H-Cys-OMe)2.2HCl and 15.0 mmol of triethylamine in 20.0 mL of anhydrous DMSO. Stir the mixture until all solids are completely dissolved. The triethylamine acts as a base to deprotonate the amine groups of the cysteine methyl ester hydrochloride, enabling the subsequent reaction.

  • In a separate flask, dissolve 10.0 mmol of adipoyl chloride (or another suitable fatty diacid dichloride) in 10.0 mL of anhydrous DMSO.

  • Using a dropping funnel, add the adipoyl chloride solution dropwise to the (H-Cys-OMe)2.2HCl solution under continuous stirring. The dropwise addition is crucial to control the polymerization rate and achieve a more uniform polymer chain length.

  • After the addition is complete, allow the solution to stir for 15 minutes to 1 hour to ensure the reaction goes to completion.[11][12]

  • Precipitate the polymer by pouring the reaction mixture into 250 mL of cold diethyl ether with vigorous stirring. The polymer is insoluble in diethyl ether and will precipitate out of the solution.

  • Collect the precipitate by centrifugation.

  • To purify the polymer, re-dissolve the precipitate in a minimal amount of DMSO and re-precipitate in cold diethyl ether. Repeat this process twice to remove unreacted monomers and other impurities.[13]

  • Dry the final product, a yellow or brownish-yellow powder, under a reduced atmosphere to remove any residual solvent.[10][11][12]

Nanoparticle Formulation via Nanoprecipitation

Nanoprecipitation, also known as the solvent displacement method, is a straightforward and reproducible technique for forming polymeric nanoparticles.[14] This method relies on the rapid diffusion of a polymer solution in a water-miscible solvent into an aqueous phase, leading to the spontaneous formation of nanoparticles as the polymer precipitates.[14]

Materials & Equipment
Material/EquipmentSpecifications
Synthesized (H-Cys-OMe)2.2HCl-based polymer
Therapeutic agent (hydrophobic drug)
Dimethylformamide (DMF) or Tetrahydrofuran (THF)HPLC grade
Deionized water
DSPE-PEG (optional, for stealth properties)
Magnetic stirrer
Syringe pump (optional, for controlled addition)
Centrifugal filter units (e.g., Amicon Ultra)Appropriate molecular weight cut-off (MWCO)
Nanoparticle Formulation Protocol
  • Dissolve the synthesized polymer (e.g., 2.5 mg) and, if desired, a stabilizing agent like DSPE-PEG5000 (e.g., 0.5 mg) in a water-miscible organic solvent such as DMF or THF (e.g., 60 µL).[11]

  • In a separate vial, dissolve the hydrophobic drug to be encapsulated in a compatible solvent, which can be the same as the polymer solvent (e.g., 40 µL of DMSO containing 0.2 mg of the drug).[11]

  • Mix the polymer solution and the drug solution to form a homogenous organic phase.

  • Under vigorous stirring (e.g., 1000-1200 rpm), add the organic phase dropwise to a larger volume of deionized water (e.g., 1.9 mL).[11] The rapid solvent diffusion will cause the hydrophobic polymer and encapsulated drug to precipitate into nanoparticles.[14]

  • Continue stirring for a few hours to allow for the complete evaporation of the organic solvent.

  • Purify the nanoparticle suspension to remove the free, unencapsulated drug and residual solvent. This is typically done by centrifugation using centrifugal filter units with a suitable MWCO (e.g., 100 kDa).[11]

  • Wash the collected nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this washing step three times.[11]

  • Finally, resuspend the purified nanoparticles in a suitable buffer (e.g., PBS, pH 7.4) for storage at 4°C and subsequent characterization.[11]

Characterization of the Formulated Nanoparticles

Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated nanoparticles.

Size, Size Distribution, and Zeta Potential

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[15][16][17] The zeta potential, also measured by DLS instruments, provides an indication of the surface charge and colloidal stability of the nanoparticles.

  • Protocol:

    • Dilute the nanoparticle suspension in deionized water or PBS to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).[18]

    • Perform measurements in triplicate to ensure reproducibility.

ParameterTypical Expected ValuesSignificance
Hydrodynamic Diameter50 - 200 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI)< 0.3Indicates a narrow and homogenous size distribution.
Zeta Potential-30 mV to +30 mVA value further from zero suggests higher stability against aggregation.
Morphology

Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, offering insights into their size, shape, and morphology.[19][20]

  • Protocol:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the nanoparticles to adhere to the grid for a few minutes.

    • Wick away the excess liquid with filter paper.

    • (Optional) Negatively stain the sample with a solution like uranyl acetate to enhance contrast.[19]

    • Allow the grid to air dry completely before imaging with a TEM.[21]

Drug Loading and Encapsulation Efficiency

Determining the amount of drug successfully encapsulated within the nanoparticles is crucial for dosage calculations. This can be done using direct or indirect methods.[22][23]

  • Indirect Method Protocol:

    • After nanoparticle formulation, collect the supernatant and the washings, which contain the free, unencapsulated drug.

    • Quantify the amount of free drug in the collected aqueous phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:[24]

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

In Vitro Drug Release

To confirm the reduction-sensitive nature of the nanoparticles, an in vitro drug release study is performed under conditions that mimic the extracellular and intracellular environments.

  • Protocol:

    • Prepare two release media: one simulating the extracellular environment (e.g., PBS, pH 7.4) and another simulating the intracellular reducing environment (e.g., PBS, pH 7.4, with 10 mM GSH).

    • Place a known amount of the drug-loaded nanoparticle suspension into dialysis bags with an appropriate MWCO.

    • Immerse the dialysis bags in the two different release media and keep them at 37°C with gentle shaking.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.

    • Quantify the amount of released drug in the collected aliquots.

    • Plot the cumulative drug release as a function of time. A significantly faster release rate should be observed in the medium containing GSH.

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.

Nanoparticle_Formulation_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation monomers (H-Cys-OMe)2.2HCl + Diacid Chloride reaction Polycondensation in DMSO with TEA monomers->reaction polymer Crude Polymer reaction->polymer purification Precipitation in Cold Diethyl Ether polymer->purification final_polymer Purified (H-Cys-OMe)2 -based Polymer purification->final_polymer dissolution Dissolve Polymer & Drug in Organic Solvent final_polymer->dissolution nanoprecipitation Dropwise addition to Aqueous Phase dissolution->nanoprecipitation nanoparticles Crude Nanoparticle Suspension nanoprecipitation->nanoparticles purification_np Centrifugal Filtration & Washing nanoparticles->purification_np final_nanoparticles Purified Nanoparticles purification_np->final_nanoparticles

Caption: Experimental workflow for the synthesis of the (H-Cys-OMe)2-based polymer and subsequent nanoparticle formulation.

Drug_Release_Mechanism cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) NP_intact Intact Nanoparticle (Drug Encapsulated) NP_disassembled Disassembled Polymer Chains NP_intact->NP_disassembled Cellular Uptake & Disulfide Cleavage Drug_released Released Drug NP_disassembled->Drug_released Payload Release

Caption: Mechanism of reduction-sensitive drug release from (H-Cys-OMe)2-based nanoparticles.

Conclusion

The protocols detailed in this application note provide a robust framework for the development of reduction-sensitive nanoparticles using (H-Cys-OMe)2.2HCl-based polymers. By carefully controlling the synthesis and formulation parameters, researchers can produce nanoparticles with desirable characteristics for targeted intracellular drug delivery. The inherent biocompatibility and stimulus-responsive nature of these nanoparticles make them a highly promising platform for advancing cancer therapy and other biomedical applications.

References

  • WO2017173453A1 - Stimuli-responsive nanoparticles for biomedical applications - Google P
  • US20200085758A1 - Co-delivery of nucleic acids for simultaneous suppression and expression of target genes - Google P
  • US20190255143A1 - Therapeutic targets involved in the progression of nonalcoholic steatohepatitis (nash)
  • Glutathione‐Scavenging Nanoparticle‐Mediated PROTACs Delivery for Targeted Protein Degradation and Amplified Antitumor Effects - NIH. (URL: [Link])

  • supplementary material. (URL: [Link])

  • Redox-Active Green Electrode: Plant-Based Betanin Immobilized on Carbon Black for Drift-Free Voltammetric and Potentiometric pH Sensor Applications | ACS Omega. (URL: [Link])

  • Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion - PMC - NIH. (URL: [Link])

  • Polymeric Nanoparticles for Drug Delivery - PMC. (URL: [Link])

  • Reduction-sensitive nanoparticles - Wikipedia. (URL: [Link])

  • Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D - LSU Scholarly Repository. (URL: [Link])

  • Indirect and direct methods for drug quantification and equations used... - ResearchGate. (URL: [Link])

  • Dynamic Light Scattering (DLS) Particle Size Distribution Analysis - HORIBA. (URL: [Link])

  • Reduction-sensitive degradable micellar nanoparticles as smart and intuitive delivery systems for cancer chemotherapy - PubMed. (URL: [Link])

  • Disulfide synthesis by S-S coupling - Organic Chemistry Portal. (URL: [Link])

  • (PDF) Designing Polymeric Nanoparticles for Targeted Drug Delivery System - ResearchGate. (URL: [Link])

  • Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers - MDPI. (URL: [Link])

  • Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing - MDPI. (URL: [Link])

  • Dynamic Light Scattering (DLS) Nanoparticle Analysis - nanoComposix. (URL: [Link])

  • Popcorn-like Particles from an Amino Acid, Poly(L-Cysteine) as Drug Delivery System with Blood-Compatible, Bio-Compatible, Antibacterial, and Antioxidant Properties | Request PDF - ResearchGate. (URL: [Link])

  • Dual Reduction-Sensitive Nanomicelles for Antitumor Drug Delivery with Low Toxicity to Normal Cells - ACS Publications. (URL: [Link])

  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - MDPI. (URL: [Link])

  • Efficient Nanoparticle Specimen Preparation for Transmission Electron Microscopy. (URL: [Link])

  • Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release - Scientific Archives International Open Access Journals. (URL: [Link])

  • Synthetic Polymers for Drug, Gene, and Vaccine Delivery - ACS Publications. (URL: [Link])

  • Transmission Electron Microscopy and Spectroscopy of Nanoparticles | Request PDF. (URL: [Link])

  • Redox Sensitive Nanoparticles with Disulfide Bond Linked Sheddable Shell for Intracellular Drug Delivery - ResearchGate. (URL: [Link])

  • Why choose dynamic light scattering for nanoparticle characterisation?. (URL: [Link])

  • Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles. (URL: [Link])

  • Popcorn-like Particles from an Amino Acid, Poly(L-Cysteine) as Drug Delivery System with Blood-Compatible, Bio-Compatible, Antibacterial, and Antioxidant Properties - MDPI. (URL: [Link])

  • Transmission Electron Microscopy: Imaging Nanoparticles in Action - 2013. (URL: [Link])

  • Introduction to Dynamic Light Scattering (DLS) - YouTube. (URL: [Link])

  • Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC. (URL: [Link])

  • Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent - PMC. (URL: [Link])

  • Lecture 05: Synthesis Of Polymeric Nanoparticles - YouTube. (URL: [Link])

  • Applications of Transmission Electron Microscopy in Phase Engineering of Nanomaterials | Chemical Reviews - ACS Publications. (URL: [Link])

  • Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. (URL: [Link])

  • TEM: Transmission Electron Microscopy – Nanoparticle Sample Preparation and Demonstration - YouTube. (URL: [Link])

Sources

HPLC purification of peptides containing L-Cystine dimethyl ester dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing L-Cystine Dimethyl Ester Dihydrochloride

Executive Summary

This guide details the purification strategy for peptides incorporating L-Cystine dimethyl ester dihydrochloride . This specific moiety presents a dual challenge in chromatography: the methyl ester groups are susceptible to hydrolysis, transforming the target hydrophobic compound into earlier-eluting free acid impurities, while the disulfide bridge of the cystine core requires non-reducing conditions to maintain structural integrity.

This protocol focuses on Reverse-Phase HPLC (RP-HPLC) using a Trifluoroacetic Acid (TFA) modifier system. It emphasizes the "Time-pH-Temperature" triangle critical for ester stability and provides a self-validating workflow to distinguish the target ester from its hydrolytic degradation products.

Physicochemical Profile & Separation Logic

To design a robust method, one must understand the behavior of the analyte in the mobile phase.

FeaturePropertyChromatographic Implication
Moiety L-Cystine Dimethyl Ester Hydrophobic Retention
Functional Group Methyl Ester (-COOCH₃)Increases hydrophobicity relative to the free acid form. Target elutes LATER than impurities.
Salt Form Dihydrochloride (.2HCl)High water solubility during sample prep; counter-ions exchange with TFA in the mobile phase.
Core Structure Disulfide Bridge (-S-S-)Sensitive to reducing agents (DTT, TCEP) and high pH (>8). Requires acidic, non-reducing mobile phases.
Risk Factor HydrolysisIn aqueous buffers, esters hydrolyze to carboxylic acids. Rate is catalyzed by extreme pH and heat.
The Hydrophobicity Shift (Diagnostic Marker)

A critical diagnostic tool in this protocol is the retention time shift. If the methyl ester hydrolyzes, the resulting molecule becomes more polar.

  • Target (Diester): Most Hydrophobic

    
     Late Elution.
    
  • Impurity (Mono-ester): Intermediate Polarity

    
     Mid Elution.
    
  • Impurity (Free Acid): Most Polar

    
     Early Elution.
    

Expert Insight: If you observe "fronting" or new peaks forming before your main peak during a sequence of runs, your sample is likely hydrolyzing in the autosampler.

Critical Method Parameters (CMP)

Mobile Phase Selection
  • System: Water / Acetonitrile (ACN).

  • Modifier: 0.1% Trifluoroacetic Acid (TFA) .[1][2]

    • Why: TFA maintains a pH of ~2.0. While esters are acid-labile, they are significantly more stable at pH 2 than at neutral or basic pH (pH > 7.5 causes rapid saponification). TFA also ion-pairs with the free amines of the cystine, improving peak shape on C18 columns [1].

    • Avoid: Ammonium Acetate or Bicarbonate buffers (pH > 4.5 promotes hydrolysis).

Stationary Phase
  • Chemistry: C18 (Octadecylsilane).

  • Pore Size: 100 Å (for small peptides < 3kDa) or 300 Å (for larger constructs).

  • End-capping: Essential to minimize silanol interactions with the protonated amines.

Detailed Experimental Protocol

Phase 1: Sample Preparation (The Stability Zone)
  • Objective: Dissolve the peptide without inducing hydrolysis or disulfide scrambling.

  • Solvent: 0.1% TFA in Water (95%) / ACN (5%).

    • Note: The starting material is a dihydrochloride salt, so it should dissolve readily in aqueous acid.

  • Concentration: 1–2 mg/mL for analytical; 10–20 mg/mL for preparative.

  • Filtration: 0.22 µm PTFE or PVDF filter. Do not use Nylon (can adsorb peptides).

Phase 2: HPLC Method Setup
ParameterSettingRationale
Column Temp 25°C - 30°C Do NOT exceed 40°C. Heat accelerates ester hydrolysis.
Flow Rate 1.0 mL/min (Analytical)Standard linear velocity.
Detection 214 nm (Amide bond)Primary detection.
Detection 2 254 nm or 280 nmSecondary. Disulfides have weak absorbance ~250nm; useful for confirmation.
Mobile Phase A Water + 0.1% TFAPolar phase.
Mobile Phase B ACN + 0.1% TFAEluting phase.[1]

Gradient Profile (Standard Screening):

  • 0 min: 5% B

  • 2 min: 5% B (Desalting hold)

  • 22 min: 65% B (Gradient slope ~3% per min)

  • 25 min: 95% B (Wash)

  • 27 min: 95% B

  • 27.1 min: 5% B (Re-equilibration)

Phase 3: Fraction Collection & Post-Processing

This is the most critical step for ester peptides.

  • Collection: Collect peaks into glass tubes. Plastic can leach plasticizers which co-elute with hydrophobic esters.

  • Immediate Action:

    • Do NOT leave fractions in solution at room temperature.

    • Freeze immediately (-80°C) or proceed to lyophilization.

  • Lyophilization:

    • Ensure the vacuum is deep (< 100 mTorr).

    • Keep the shelf temperature low (< 20°C) until the bulk water is removed.

    • Warning: As water is removed, the concentration of TFA increases effectively, which can degrade the ester. A rapid freeze-dry cycle is preferred over slow evaporation.

Workflow & Logic Visualization

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process during the purification run, highlighting the critical "Hydrolysis Check" loop.

PurificationWorkflow Start Crude Peptide Sample (L-Cystine Dimethyl Ester) Solubility Dissolve in 0.1% TFA/H2O (Avoid DMSO if possible) Start->Solubility Filter Filter (0.22 µm PVDF) Solubility->Filter Inject Inject onto C18 Column Filter->Inject Decision Check Chromatogram: Main Peak RT vs. Standards Inject->Decision EarlyElution Early Eluting Peaks Observed? (Hydrolysis Indicator) Decision->EarlyElution Diagnostic Collect Collect Main Peak (Most Hydrophobic) EarlyElution->Collect No (Stable) Troubleshoot Troubleshoot: 1. Check Autosampler Temp (Keep at 4°C) 2. Fresh Buffer Prep EarlyElution->Troubleshoot Yes (Degradation) Process Immediate Freezing & Lyophilization Collect->Process Troubleshoot->Solubility Repeat

Caption: Figure 1. Step-by-step purification workflow emphasizing the diagnostic check for early-eluting hydrolysis byproducts.

Figure 2: Chemical Stability & Degradation Pathway

Understanding the degradation mechanism is vital for troubleshooting.

DegradationPathway Target Target Molecule (Dimethyl Ester) Late Eluting Mono Intermediate (Mono-Acid) Mid Eluting Target->Mono Hydrolysis 1 FreeAcid Degradation Product (Free Acid) Early Eluting Mono->FreeAcid Hydrolysis 2 Condition1 High pH (>7) or Heat Condition1->Target Condition2 Prolonged Solution Time Condition2->Mono

Caption: Figure 2. Chromatographic shift of degradation products. As the ester hydrolyzes to acid, the molecule becomes more polar and retention time decreases.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Split Peaks Disulfide ScramblingEnsure mobile phase is degassed thoroughly. Avoid alkaline pH.
Pre-peaks (Fronting) Ester HydrolysisKeep samples at 4°C in autosampler. Limit run time. Check buffer pH (must be < 3).
Broad Peaks Ionic InteractionIncrease TFA concentration to 0.1% or add 10-20mM NaClO₄ (Chaotropic salt) if solubility is an issue.
Recovery Low PrecipitationSample may be precipitating on column. Check solubility in starting gradient conditions (5% B).

References

  • ResearchGate. (2015).[1] Protocol for HPLC analysis of peptides. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5862, L-Cysteine. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (1991). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[3][4] (Standard text on peptide hydrophobicity and TFA usage).

Sources

Application Note: Mass Spectrometry Analysis of (H-Cys-OMe)₂·2HCl-Containing Peptides

[1][2][3]

Abstract

This guide details the mass spectrometry (MS) characterization of peptides containing (H-Cys-OMe)₂·2HCl (L-Cystine dimethyl ester dihydrochloride).[1][2] This moiety presents a unique analytical challenge: it contains a disulfide bond (requiring reduction for mapping) and methyl ester protecting groups (highly susceptible to base-catalyzed hydrolysis). Standard proteomics workflows utilizing DTT at pH 8.0 will cause ester degradation, leading to artifactual data. This protocol establishes a low-pH TCEP reduction workflow to preserve ester integrity while validating the disulfide bridge.

Chemical Context & Analytical Challenges

The analyte, (H-Cys-OMe)₂ , is a symmetric dimer of cysteine methyl ester linked by a disulfide bond. In peptide synthesis, this unit is often used to induce dimerization or as a C-terminal modification.

The Stability Paradox
  • Disulfide Analysis: Typically requires reduction (breaking S-S) to verify the monomeric sequence. Common reagents (DTT) require alkaline pH (pH 8.0) to ionize the thiol for reaction.

  • Methyl Ester Stability: Methyl esters (

    
    ) are labile. At pH > 7.5, they rapidly hydrolyze to the free acid (
    
    
    ), resulting in a mass loss of 14.01 Da per group.

The Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) , which is effective at acidic pH (pH 2.0–6.0), decoupling reduction from hydrolysis.

Molecular Properties
PropertyValueNote
Formula (Salt)

Dihydrochloride salt
Formula (Free Base)

The species observed in MS
Monoisotopic Mass 268.0551 Da Dimer (Intact)
Monomer Mass 135.0354 Da Cys-OMe residue (in peptide)
Critical Mass Shift -14.0157 Da Indicates Hydrolysis (

)

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision tree for analyzing these labile peptides.

GStartSample: (H-Cys-OMe)2 PeptideSplitSplit SampleStart->SplitIntactPrepDilution: 0.1% Formic Acid(Keep pH < 4)Split->IntactPrepPath A: IntegrityRed_ChoiceReduction Reagent?Split->Red_ChoicePath B: MappingLCMS_IntactLC-MS (ESI+)Non-Reducing ConditionsIntactPrep->LCMS_IntactResult_IntactVerify: [M+H]+ & [M+2H]2+Confirm Dimer & Ester CountLCMS_Intact->Result_IntactDTT_PathDTT / NH4HCO3 (pH 8)Red_Choice->DTT_PathAvoidTCEP_PathTCEP / Ammonium Acetate(pH 4.5)Red_Choice->TCEP_PathRecommendedHydrolysisESTER HYDROLYSIS(-14 Da Artifacts)DTT_Path->HydrolysisLCMS_RedLC-MS (ESI+)Reduced ConditionsTCEP_Path->LCMS_RedResult_RedVerify: Monomer MassConfirm S-S CleavageLCMS_Red->Result_Red

Caption: Workflow distinguishing non-reducing analysis from the pH-critical reduction step required to preserve methyl esters.

Protocol A: Intact Mass Analysis (Non-Reducing)

Objective: Confirm the presence of the disulfide dimer and the integrity of methyl esters.

  • Solvent Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Avoid Trifluoroacetic acid (TFA) if high sensitivity is required, as it suppresses ionization, though it provides better peak shape.

  • Sample Dilution:

    • Dissolve the peptide to 10 µM in Mobile Phase A.

    • Crucial: Process immediately. Methyl esters slowly hydrolyze even in water over 24+ hours.

  • LC-MS Settings:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.

    • Gradient: 5% B to 60% B over 10 minutes.

    • Source: ESI Positive Mode. Source temp < 300°C (prevent thermal degradation).

Protocol B: Disulfide Mapping (Acidic Reduction)

Objective: Cleave the disulfide bond to verify the monomer sequence without hydrolyzing the esters.

  • Preparation of Reducing Buffer (pH 4.5):

    • Dissolve TCEP-HCl to 20 mM in 50 mM Ammonium Acetate .

    • Adjust pH to 4.5 using acetic acid. Do not use Ammonium Bicarbonate.

  • Reaction:

    • Mix Peptide Solution (10 µL) with Reducing Buffer (10 µL).

    • Incubate at Room Temperature for 30 minutes .

    • Note: Heating is not required for TCEP and may accelerate ester loss.

  • Analysis:

    • Inject immediately onto LC-MS using the same conditions as Protocol A.

Data Interpretation & Expected Results

Mass Shift Table

Use this table to identify species in your spectrum.

SpeciesFormula ChangeMass Shift (

Da)
Interpretation
Intact Dimer M0Target Analyte
Reduced Monomer


Successful TCEP Reduction
Hydrolyzed Ester


Artifact: High pH or old sample
Sodiated Adduct


Common in ESI
Desulfurization


Source fragmentation (high energy)
Fragmentation Patterns (MS/MS)

When performing CID (Collision Induced Dissociation) on the intact dimer:

  • S-S Cleavage: The weakest bond is often the disulfide bridge.

    • Expect a dominant ion corresponding to the protonated monomer .

  • Neutral Losses:

    • -32 Da: Loss of Methanol (

      
      ) from the ester group.
      
    • -17 Da: Loss of Ammonia (

      
      ) from the N-terminus.
      
    • -88 Da: Combined loss of the ester side chain (

      
      ) via 
      
      
      -elimination (characteristic of Cysteine derivatives).

Troubleshooting Guide

Issue 1: Observation of [M-14] peaks.

  • Cause: Hydrolysis of the methyl ester to carboxylic acid.

  • Fix: Check the pH of your buffers. Ensure no Ammonium Bicarbonate or Phosphate buffers (pH > 7) were used. Freshly prepare samples in 0.1% Formic Acid.

Issue 2: Incomplete Reduction.

  • Cause: TCEP oxidation or steric hindrance.

  • Fix: Prepare fresh TCEP. Increase incubation time to 60 mins. Do not increase pH; instead, increase TCEP concentration to 50 mM.

Issue 3: Scrambling of Disulfides.

  • Context: If the peptide contains other Cys residues.

  • Fix: Perform the reduction at pH < 4. Disulfide exchange is nucleophile-mediated (thiolate anion); at acidic pH, thiols are protonated (

    
    ), preventing scrambling.
    

References

  • PubChem. Dimethyl L-cystinate dihydrochloride (Compound Summary). National Library of Medicine.[2] Available at: [Link][2]

  • Liu, P., et al. (2010). Stress testing of therapeutic peptide interactions with excipients. (Discusses ester hydrolysis rates in peptides). Journal of Pharmaceutical Sciences. Available at: [Link] (General Reference for Peptide Stability).

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with L-Cystine Dimethyl Ester Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for L-Cystine Dimethyl Ester Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile diamine in their synthetic workflows. L-Cystine dimethyl ester dihydrochloride is a valuable building block, particularly in peptide synthesis and the development of novel molecular structures.[][2] However, its unique characteristics—namely, the presence of two hydrochloride salts and a centrally located, redox-sensitive disulfide bond—present specific challenges that can impact reaction efficiency and product purity.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and optimize your coupling reactions for maximal yield and purity.

FAQ 1: The Dihydrochloride Dilemma
Q: My coupling reaction is sluggish or failing completely. How do I properly handle the dihydrochloride salt of L-Cystine dimethyl ester?

A: This is the most common and critical challenge. The two primary amine groups are protonated as ammonium chlorides, rendering them non-nucleophilic. For an amide coupling reaction to proceed, these amines must be deprotonated in situ to liberate the free, nucleophilic amine. Failure to do this effectively is the primary reason for low or no product formation.

Causality: The lone pair of electrons on the nitrogen atom is essential for the nucleophilic attack on the activated carboxylic acid.[3] In the dihydrochloride salt, these lone pairs are tied up by protons (H+), preventing the reaction. The addition of a base is required to abstract these protons.

Solution: Stoichiometric Addition of a Non-Nucleophilic Base

You must add at least two equivalents of a suitable base to neutralize the two equivalents of HCl. A slight excess (e.g., 2.1-2.2 equivalents) is often recommended to ensure complete neutralization. The choice of base is critical:

  • Sterically Hindered Tertiary Amines are Preferred: These bases are strong enough to deprotonate the ammonium salt but are too bulky to act as nucleophiles themselves, which would otherwise compete with your desired amine and lead to unwanted side products.

  • Avoid Primary or Secondary Amines: These will readily participate in the coupling reaction.

  • Avoid Strong, Unhindered Bases (e.g., NaOH, KOH): These can cause hydrolysis of the methyl esters on your cystine derivative or racemization of your activated carboxylic acid.

Data Summary: Recommended Bases for Neutralization

BaseAbbreviationpKa (Conjugate Acid)Key CharacteristicsRecommended Equivalents
N,N-DiisopropylethylamineDIPEA, Hünig's Base~10.7The most commonly used base; highly hindered, preventing nucleophilic side reactions.[4]2.1 - 2.2
N-MethylmorpholineNMM~7.4A weaker, less hindered base than DIPEA. Can be a good choice when racemization is a major concern.[4]2.1 - 2.5
TriethylamineTEA~10.7Less sterically hindered than DIPEA and can sometimes lead to side reactions, but is a viable, cost-effective option.2.1 - 2.2
2,4,6-Collidine~7.4A weak base recommended in cases with a high risk of racemization.[4]2.2 - 2.5
FAQ 2: Troubleshooting Low Coupling Yields
Q: I've added the correct amount of base, but my yield is still poor. What else could be going wrong?

A: Beyond amine availability, low yields typically stem from inefficient activation of the carboxylic acid, suboptimal reaction conditions, or competing side reactions.

Let's break down the possibilities in a logical troubleshooting workflow.

Caption: Troubleshooting decision tree for low coupling yields.

1. Inefficient Carboxylic Acid Activation: The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[5] This is the role of the coupling reagent. If the activation is slow or incomplete, the reaction will stall.

  • Standard Reagents (Carbodiimides): Reagents like EDC (or DCC) are effective but can be slow, especially with sterically hindered substrates. They absolutely require an additive like HOBt or OxymaPure to accelerate the reaction and, crucially, to suppress racemization.[6]

  • High-Efficiency Reagents (Uronium/Phosphonium Salts): Reagents like HATU, HBTU, and PyBOP are generally faster and more efficient. HATU is particularly powerful as it forms a highly reactive OAt-active ester, which is more reactive than the OBt esters formed by HBTU. For challenging couplings, switching from an EDC-based system to a HATU-based system is a primary troubleshooting step.

Data Summary: Common Coupling Reagents

Reagent ClassExamplesMechanismSpeed/EfficiencyRacemization Risk
CarbodiimideEDC, DCC, DICForms O-acylisourea intermediateModerateHigh without additives
Uronium/AminiumHATU, HBTU, HCTUForms activated esters (OAt, OBt)High to Very HighLow (additive is part of reagent)
PhosphoniumPyBOP, PyAOPForms activated esters (OBt, OAt)HighLow (additive is part of reagent)

2. Sub-optimal Stoichiometry and Concentration: Amide bond formation is a bimolecular reaction. Le Chatelier's principle applies; higher concentrations will favor product formation.

  • Concentration: Aim for a concentration of 0.1 M to 0.5 M with respect to the limiting reagent. Very dilute conditions (<0.05 M) can dramatically slow down the reaction.

  • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the carboxylic acid and coupling reagent relative to each amine group on the cystine derivative. Since L-cystine dimethyl ester has two amine groups, if you intend to couple both, you will need at least 2.2 equivalents of the acid and coupling reagents.

3. Poor Solvent Choice: All reactants must be fully dissolved for the reaction to proceed efficiently.

  • Solubility: L-Cystine dimethyl ester dihydrochloride has good solubility in polar aprotic solvents.[]

  • Recommended Solvents: Anhydrous Dimethylformamide (DMF) is the most common and effective solvent for peptide coupling. Dichloromethane (DCM) can also be used, but solubility may be more limited.

  • Aqueous Media: While some amide couplings can be performed in water, it is generally not recommended for these systems as water can hydrolyze the activated ester intermediate, reducing yield.[7]

FAQ 3: Managing Side Reactions
Q: I'm getting my product, but my NMR/LC-MS shows significant impurities. What are the likely side reactions and how can I prevent them?

A: With chiral molecules like this, the two primary side reactions of concern are racemization of the activated amino acid and instability of the disulfide bond.

1. Racemization: This occurs when the stereochemical center of the carboxylic acid component inverts during activation, leading to a mixture of diastereomers that are often difficult to separate.

  • Mechanism: The most common pathway is through the formation of a planar oxazolone intermediate after activation. A base can then abstract the alpha-proton, leading to loss of stereochemistry.[8][9]

  • Prevention:

    • Use Additives: When using carbodiimide coupling reagents (EDC, DCC), always include an equivalent of an anti-racemization additive. OxymaPure and HOBt are the standards.[4][10] They work by trapping the initial activated species to form an active ester that is less prone to oxazolone formation.

    • Choose the Right Coupling Reagent: Uronium/phosphonium reagents like HATU and HBTU already incorporate an HOBt/HOAt moiety, making them inherently better at suppressing racemization.[6]

    • Control the Base: Use the weakest, most sterically hindered base possible (e.g., NMM or collidine instead of DIPEA) if racemization is severe.[4]

    • Lower the Temperature: Running the reaction at 0°C can significantly reduce the rate of racemization.[8]

2. Disulfide Bond Instability: The disulfide bond is the least stable covalent bond in most proteins and peptides and can be susceptible to reduction or scrambling under certain conditions.[11]

  • Mechanism: The disulfide bond can be cleaved by nucleophiles or reducing agents. While standard coupling conditions are generally mild, some reagents or contaminants could pose a risk. The presence of free thiols can lead to disulfide exchange, or "scrambling."

  • Prevention:

    • Avoid Reductants: Ensure no reducing agents (e.g., DTT, TCEP, phosphines) are present in the reaction unless disulfide cleavage is intended.

    • Control pH: Extreme pH values can promote disulfide exchange. The slightly basic conditions used for coupling (with DIPEA or NMM) are generally safe.

    • Inert Atmosphere: For very sensitive substrates or long reactions, performing the coupling under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidative or reductive side reactions mediated by atmospheric components.[3] Recent research indicates that acylation of the nearby amino groups, as is done in a coupling reaction, can dramatically increase the stability of the disulfide bond against reduction.[12][13] This suggests that once the first coupling occurs, the disulfide bond becomes more robust.

Section 4: Recommended Experimental Protocols

The following are starting-point protocols. Optimization of stoichiometry, time, and temperature may be required for your specific substrates.

Protocol A: Standard Coupling using EDC/OxymaPure

This is a reliable and cost-effective method for routine couplings.

Sources

strategies to avoid β-elimination with C-terminal cysteine esters

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CYS-CTERM-001 Subject: Prevention of


-Elimination and Racemization in C-Terminal Cysteine Esters
Status:  Open
Assigned Specialist:  Senior Application Scientist
Executive Summary: The "Why" and "How"

The Issue: You are observing low yields, chain termination, or complex HPLC profiles when synthesizing peptides with a C-terminal Cysteine (Cys). The Diagnosis: C-terminal Cys esters are chemically fragile. The electron-withdrawing nature of the ester carbonyl, combined with the basic conditions of Fmoc removal, renders the


-proton highly acidic. Base-catalyzed abstraction of this proton leads to two critical failures:
  • Racemization: Inversion of stereochemistry (L-Cys

    
     D-Cys).
    
  • 
    -Elimination:  Loss of the sulfur protecting group to form Dehydroalanine (Dha).[1] Dha is highly reactive and often undergoes Michael addition with the deprotection base (e.g., piperidine), permanently modifying the peptide.
    
Diagnostic Module: The Mechanism of Failure

To solve the problem, you must visualize the enemy. The diagram below details the specific chemical pathway leading to your impurities.

BetaElimination Cys Protected Cys-Ester (L-Isomer) Enolate Enolate Intermediate (Planar/Achiral) Cys->Enolate 1. Proton Abstraction (-H+) Base Fmoc Deprotection Base (e.g., Piperidine) Base->Cys D_Cys D-Cys Epimer (Racemization) Enolate->D_Cys 2a. Reprotonation Dha Dehydroalanine (Dha) (Reactive Species) Enolate->Dha 2b. Beta-Elimination (-S-Protecting Group) Adduct Piperidine Adduct (+51 Da Mass Shift) Dha->Adduct 3. Michael Addition (Irreversible)

Figure 1: The dual-threat pathway. Strong bases drive the Cys-Ester into an Enolate intermediate. From there, it either inverts (Racemization) or ejects the sulfur group (Beta-Elimination).

Prevention Module: Resin & Linker Strategy

The choice of resin is your primary defense. Never use Wang resin for C-terminal Cysteine if it can be avoided; the ester linkage is too stable, requiring harsh cleavage that promotes side reactions, and the loading conditions often induce initial racemization.

Recommended System: 2-Chlorotrityl Chloride (2-CTC) Resin

The 2-CTC resin is superior because it allows for "linkage via displacement" rather than "linkage via activation." You do not activate the Cys carboxylate (which risks racemization); instead, the carboxylate attacks the reactive chloride on the resin.

Protocol: Low-Racemization Loading of 2-CTC Resin

  • Preparation: Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 30 mins.

  • Loading Solution: Dissolve Fmoc-Cys(Trt)-OH (0.6 – 0.8 eq relative to resin capacity) in DCM.

    • Expert Tip: Do not use excess amino acid. Lower loading (0.3–0.5 mmol/g) reduces aggregation and improves purity.

  • Base Addition: Add DIPEA (4.0 eq relative to amino acid) to the amino acid solution.

  • Coupling: Add solution to resin.[2] Shake for 1 hour at room temperature.

  • Capping (Critical): Add Methanol (1 mL) to the reaction mixture and shake for 15 mins. This caps unreacted chlorides.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Comparison of Resin Strategies

FeatureWang Resin2-Chlorotrityl (2-CTC)Trityl Linker (Side-Chain)
Loading Mechanism Activation (DIC/HOBt)Nucleophilic Displacement (

)
Thiol Attachment
Racemization Risk High (during loading)Low (no activation)Zero (C-term is free)
Cleavage Condition 95% TFA1% TFA (mild)95% TFA
Recommendation Avoid Standard Advanced
Intervention Module: Optimized Deprotection Cocktails

Standard 20% Piperidine is the primary cause of


-elimination in C-terminal Cys peptides. You must lower the basicity or buffer the environment.
The "Smart Cocktail" Strategy

The addition of an acidic auxiliary (HOBt or Oxyma Pure) to the deprotection base suppresses the formation of the enolate intermediate without preventing Fmoc removal.

Recommended Protocols:

MethodCompositionProsCons
Standard (Risky) 20% Piperidine in DMFFastHigh

-elimination risk.
Buffered (Better) 20% Piperidine + 0.1M HOBt Suppresses enolate; reduces racemization.HOBt solubility issues in some automated lines.
Buffered (Best) 20% Piperidine + 0.1M Oxyma Pure Superior suppression; safer than HOBt (non-explosive).Slightly more expensive.
Mild Base 25% Piperazine in DMFLower pKa (9.8 vs 11.1); milder.Slower Fmoc removal; requires longer reaction time.

Step-by-Step: The "Oxyma-Buffered" Deprotection Cycle

  • Pre-wash: DMF (3 x 1 min).

  • Deprotection: Treat resin with 20% Piperidine / 0.1M Oxyma Pure in DMF.

    • Batch 1: 30 seconds (Flow wash).

    • Batch 2: 3 minutes (Incubation). Note: Shorten time compared to standard 20 mins.

  • Wash: DMF (5 x 1 min) to ensure complete removal of base.

Troubleshooting FAQ

Q1: My mass spec shows a peak at [M - 34]. What is this? A: This is the signature of Dehydroalanine (Dha) .[1]

  • Cause:

    
    -elimination of the cysteine sulfur.[3]
    
  • Mechanism: The base abstracted the

    
    -proton, and the sulfur protecting group (e.g., Trt-SH) was eliminated.
    
  • Fix: Switch to the Oxyma-Buffered deprotection cocktail immediately.

Q2: My mass spec shows a peak at [M + 51]. What is this? A: This is a Piperidine Adduct .

  • Cause: After Dha formed (see Q1), the piperidine in your deprotection solution attacked the double bond of Dha via Michael Addition.

  • Fix: Use a sterically hindered base like 4-Methylpiperidine (if available) or switch to Piperazine, which is less nucleophilic and basic.

Q3: I see "doublets" in my HPLC trace for every peak. Is this elimination? A: No, this is likely Racemization (Epimerization).

  • Diagnosis: You have a mix of L-Cys and D-Cys peptides. They have the same mass but different retention times.

  • Fix:

    • Verify you are using 2-CTC resin .[2][4]

    • Ensure you are not pre-activating the Cys for loading (use the displacement method described in Module 3).

    • Use Fmoc-Cys(Thp)-OH instead of Fmoc-Cys(Trt)-OH.[5] The Thp (Tetrahydropyranyl) group has been shown to significantly reduce racemization compared to Trityl [1].[5]

Q4: Can I use Boc chemistry to avoid this? A: Yes, but with caveats.

  • Pros: Boc chemistry uses TFA for deprotection (acidic), which completely avoids base-catalyzed

    
    -elimination.
    
  • Cons: Final cleavage requires HF (Hydrofluoric Acid) , which is extremely hazardous and requires specialized apparatus. Most modern labs prefer optimizing Fmoc conditions over switching to HF.

References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6] Chemical Reviews, 109(6), 2455–2504.

  • Han, Y., et al. (2004). "Synergistic Effects of Additives in Suppressing Cysteine Racemization." Journal of Organic Chemistry, 69, 69-76.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis." Chemistry – A European Journal, 15(37), 9394–9403.

  • Barlos, K., et al. (1989). "2-Chlorotrityl chloride resin."[4][7][8] Tetrahedron Letters, 30(30), 3943-3946.

  • Palasek, S.A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced SPPS." Journal of Peptide Science, 13(2), 143-148.

Sources

Validation & Comparative

A Strategic Guide to Cysteine Incorporation: Fmoc-Cys(Trt)-OH vs. (H-Cys-OMe)2.2HCl in Peptide and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cysteine, with its unique thiol side chain, is a cornerstone of peptide and protein chemistry. It is instrumental in forming stabilizing disulfide bridges, acting as a site for bioconjugation, and participating in the catalytic activity of enzymes. The successful synthesis of cysteine-containing peptides and related materials hinges on the strategic selection of appropriate building blocks. This guide provides an in-depth comparison of two commercially available cysteine derivatives: the ubiquitously employed Fmoc-Cys(Trt)-OH for solid-phase peptide synthesis (SPPS), and the cystine dimer, (H-Cys-OMe)2.2HCl .

While both provide a source of cysteine, their applications are fundamentally distinct. This guide will elucidate the causality behind their divergent roles, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed strategic decisions for their synthetic endeavors. We will explore not a direct competition for the same application, but rather a comparison of two different strategies for leveraging cysteine's unique chemistry.

Fmoc-Cys(Trt)-OH: The Workhorse for Stepwise Peptide Synthesis

Fmoc-Cys(Trt)-OH is the most common and cost-effective derivative for introducing cysteine residues during Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1] Its structure is meticulously designed for the iterative nature of building a peptide chain on a solid support.

Chemical Architecture and the Rationale of Protection

The efficacy of Fmoc-Cys(Trt)-OH lies in its orthogonal protection scheme, where different protecting groups are removed under distinct chemical conditions.[2]

  • α-Amino Group Protection (Fmoc): The base-labile Fmoc group shields the N-terminus during the coupling of the carboxyl group to the growing peptide chain. It is quantitatively removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), without affecting the side-chain protection.[3]

  • Thiol Side-Chain Protection (Trt): The highly reactive thiol group (-SH) is protected by the bulky and acid-labile trityl (triphenylmethyl, Trt) group.[4] The Trt group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved during the final step of peptide synthesis with strong acids like trifluoroacetic acid (TFA).[5] This stability and selective removal are paramount for preventing unwanted side reactions, such as oxidation of the thiol, during chain assembly.[6]

Caption: Chemical structure of Fmoc-Cys(Trt)-OH.

Standard Workflow in Fmoc-SPPS

The incorporation of a cysteine residue using Fmoc-Cys(Trt)-OH follows the standard iterative cycle of Fmoc-SPPS.

SPPS_Workflow cluster_cycle SPPS Cycle Resin Resin with free amine Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Washing1 Washing Step (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling: Fmoc-Cys(Trt)-OH + Activator (e.g., DIC/Oxyma) Washing1->Coupling Washing2 Washing Step (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Continue Elongation Cleavage Final Cleavage & Deprotection (e.g., TFA/TIS/H2O) Repeat->Cleavage Final Cycle Peptide Peptide with free Cys-thiol Cleavage->Peptide

Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-Cys(Trt)-OH.

Performance and Experimental Considerations

Advantages:

  • Orthogonality: The Fmoc/Trt protection scheme is fully orthogonal, allowing for selective deprotection and modification if needed.[2]

  • Direct Thiol Generation: The Trt group is removed during the final TFA cleavage, directly yielding the peptide with a free sulfhydryl group, ready for disulfide bond formation, PEGylation, or other conjugations.

  • Cost-Effectiveness: It is the most widely used and economical choice for routine cysteine incorporation.[1]

Challenges and Mitigation: The primary challenge associated with cysteine derivatives in Fmoc-SPPS is racemization . The α-proton of cysteine is susceptible to abstraction by base, leading to epimerization, particularly during the activation step of coupling. This side reaction is exacerbated by base-mediated coupling reagents like HBTU/DIPEA.[2]

Experimental Data on Racemization: Studies have shown that the choice of coupling reagent significantly impacts the degree of racemization.

S-Protecting GroupCoupling ReagentBaseRacemization (%)
Fmoc-Cys(Trt)-OH HBTU/DIPEADIPEAHigh (can be >50%)[7]
Fmoc-Cys(Trt)-OH HBTU/CollidineCollidineLow (suppressed)[7]
Fmoc-Cys(Trt)-OH DIC/Oxyma PureNone3.3%[8]
Fmoc-Cys(Dpm)-OHDIC/Oxyma PureNone6.8%[8]
Fmoc-Cys(Thp)-OHDIC/Oxyma PureNone0.74% [8]

Table 1: Comparative racemization of different Cys derivatives under various coupling conditions.

To minimize racemization, it is highly recommended to use coupling methods that operate under neutral or acidic conditions, such as those employing carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma Pure or HOBt, without the addition of a tertiary amine base.[9]

Final Cleavage: The cleavage of the Trt group generates a stable trityl cation, which can re-alkylate nucleophilic residues like tryptophan or the newly freed cysteine thiol. Therefore, the use of a "scavenger" in the TFA cleavage cocktail is mandatory. Triisopropylsilane (TIS) is highly effective at irreversibly quenching the trityl cation.[10] A standard cleavage cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).[11]

(H-Cys-OMe)2.2HCl: A Dimeric Building Block for Redox-Responsive Polymers

In stark contrast to the stepwise monomeric approach of Fmoc-Cys(Trt)-OH, L-Cystine dimethyl ester dihydrochloride, or (H-Cys-OMe)2.2HCl, is a dimeric molecule used primarily in materials science for the synthesis of biodegradable and biocompatible polymers.

Chemical Architecture and Reactivity

(H-Cys-OMe)2.2HCl is essentially two cysteine methyl ester molecules linked by a disulfide bond. The amine groups are protonated as hydrochloride salts.

  • Pre-formed Disulfide Bond: This is the key functional feature. The disulfide bond is redox-sensitive and can be cleaved under reducing conditions, such as those found inside cells (e.g., high glutathione concentration). This property is exploited to create drug delivery systems that release their payload in a specific environment.

  • Bifunctional Monomer: The molecule possesses two free amine groups and two methyl-esterified carboxyl groups, making it an A2-type monomer suitable for polycondensation reactions with other bifunctional monomers (e.g., B2-type diacyl chlorides).

Caption: Chemical structure of (H-Cys-OMe)2.2HCl.

Primary Application: Poly(disulfide-amide) Synthesis

The primary use of (H-Cys-OMe)2.2HCl is in the synthesis of poly(disulfide-amide)s (PDSAs). This is typically achieved through a one-step polycondensation reaction with a diacyl chloride in a polar aprotic solvent like DMSO, with a base such as triethylamine to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.

Polymerization_Workflow Monomer1 (H-Cys-OMe)2.2HCl + Triethylamine in DMSO Reaction Polycondensation Reaction (Stirring) Monomer1->Reaction Monomer2 Diacyl Chloride (e.g., Adipoyl Chloride) in DMSO Monomer2->Reaction Precipitation Precipitation (e.g., in cold Diethyl Ether) Reaction->Precipitation Polymer Poly(disulfide-amide) (PDSA) Precipitation->Polymer

Caption: Workflow for the synthesis of Poly(disulfide-amide) using (H-Cys-OMe)2.2HCl.

Performance and Experimental Considerations

Advantages in Polymer Chemistry:

  • Redox Sensitivity: The backbone disulfide bonds confer biodegradability in reducing environments, making the resulting polymers ideal for controlled drug release applications.

  • Biocompatibility: The polymer degrades into naturally occurring or biocompatible small molecules (cysteine, diacid).

  • Simple Synthesis: The polycondensation is a straightforward one-step process.

Unsuitability for Stepwise Peptide Synthesis (SPPS):

  • Lack of Orthogonal Protection: The molecule has two identical, unprotected primary amines and two identical methyl esters. In an SPPS context, this would lead to uncontrollable polymerization and branching, as there is no way to selectively deprotect one amine for coupling while the other remains blocked.

  • Steric and Conformational Issues: Attempting to couple this bulky dimeric structure in a stepwise manner on a solid support would likely be inefficient due to steric hindrance.

  • Inefficient Strategy: Even if one were to reduce the disulfide bond to generate H-Cys-OMe, it would still require N-terminal protection (e.g., with Fmoc-OSu) before it could be used in SPPS. This multi-step, solution-phase process to generate a building block is far less efficient than simply using the commercially available and optimized Fmoc-Cys(Trt)-OH.

Head-to-Head Strategic Comparison

The choice between these two reagents is not a matter of performance in the same task, but of selecting the right tool for fundamentally different objectives.

FeatureFmoc-Cys(Trt)-OH(H-Cys-OMe)2.2HCl
Primary Application Stepwise Solid-Phase Peptide Synthesis (SPPS)Polycondensation for Redox-Responsive Polymers
Chemical Form Protected MonomerDisulfide-linked Dimer (as HCl salt)
Key Reactive Groups One protected amine, one protected thiol, one free carboxylic acidTwo free amines, two esterified carboxyls, one disulfide bond
Protection Strategy Orthogonal (Base-labile Fmoc, Acid-labile Trt)None (used as a bifunctional monomer)
Typical Product Linear or cyclic peptides with defined sequencesHigh molecular weight poly(disulfide-amide)s
Key Advantage Precise, controlled incorporation of single Cys residuesCreates polymers with redox-degradable backbones
Key Disadvantage Prone to racemization under basic coupling conditionsUnsuitable for controlled, stepwise peptide synthesis

Decision Guide for Researchers

  • Choose Fmoc-Cys(Trt)-OH when:

    • You are synthesizing a peptide with a specific amino acid sequence using Fmoc-SPPS.

    • Your goal is to produce a peptide with one or more free thiol groups for subsequent disulfide bridging or conjugation.

    • You need to form multiple, specific disulfide bonds using an orthogonal protection strategy (e.g., combining Cys(Trt) with Cys(Acm) or Cys(StBu)).

  • Choose (H-Cys-OMe)2.2HCl when:

    • Your objective is to synthesize a biodegradable, redox-responsive polymer.

    • You are developing a nanoparticle-based drug delivery system that leverages disulfide cleavage for payload release.

    • You are working in the field of materials science or biomaterials, not traditional peptide synthesis.

Detailed Experimental Protocols

Protocol 1: Incorporation of Fmoc-Cys(Trt)-OH in Manual Fmoc-SPPS

This protocol describes a single coupling cycle for incorporating Fmoc-Cys(Trt)-OH onto a resin-bound peptide with a free N-terminal amine (e.g., Rink Amide resin).

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF (5 mL) for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Drain the DMF. Add 20% (v/v) piperidine in DMF (5 mL) and agitate for 3 minutes. Drain. Repeat with a second 20% piperidine/DMF treatment for 10 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Coupling:

    • In a separate vial, dissolve Fmoc-Cys(Trt)-OH (0.29 g, 0.5 mmol, 5 eq.) and Oxyma Pure (0.071 g, 0.5 mmol, 5 eq.) in DMF (2.5 mL).

    • Add DIC (78 µL, 0.5 mmol, 5 eq.) to the solution. Note: Do not add a base like DIPEA to minimize racemization.

    • Immediately add the activation solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution. Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Confirmation: Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, indicating a complete coupling reaction. Proceed to the deprotection step for the next amino acid.

Protocol 2: Synthesis of a Poly(disulfide-amide) using (H-Cys-OMe)2.2HCl

This protocol is adapted from published procedures for synthesizing a PDSA polymer.

  • Monomer Dissolution: In a dry round-bottom flask under an inert atmosphere (N2 or Argon), dissolve (H-Cys-OMe)2.2HCl (3.41 g, 10.0 mmol) in anhydrous DMSO (20 mL).

  • Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the solution and stir until the monomer is fully dissolved and the solution is clear.

  • Polycondensation:

    • In a separate dropping funnel, dissolve adipoyl chloride (1.83 g, 10.0 mmol) in anhydrous DMSO (20 mL).

    • Add the adipoyl chloride solution dropwise to the stirred cysteine solution over 15-20 minutes.

    • Continue stirring the reaction mixture at room temperature for 1-2 hours. The solution will become more viscous.

  • Polymer Precipitation: Pour the reaction mixture into a beaker containing vigorously stirred, cold diethyl ether (400 mL). A precipitate will form.

  • Purification:

    • Allow the precipitate to settle, then decant the ether.

    • Wash the polymer by re-suspending it in fresh cold diethyl ether and decanting. Repeat twice.

    • Dry the resulting polymer under vacuum for 48 hours to yield the final PDSA product.

Conclusion

The selection of a cysteine derivative is a critical decision that dictates the entire synthetic strategy and the nature of the final product. Fmoc-Cys(Trt)-OH is the undisputed standard for the precise, stepwise incorporation of single cysteine residues into peptides via SPPS, enabling the creation of complex bioactive molecules. Its major challenge, racemization, can be effectively managed by choosing appropriate base-free coupling conditions.

Conversely, (H-Cys-OMe)2.2HCl is not a reagent for peptide synthesis but a valuable bifunctional monomer for polymer chemistry. Its pre-formed, redox-labile disulfide bond is its defining feature, allowing for the straightforward synthesis of smart, biodegradable materials for applications like drug delivery.

Understanding the fundamental chemical differences and intended applications of these two molecules is essential for any researcher working with cysteine. This guide clarifies their distinct roles, ensuring that the appropriate tool is selected for the task at hand, whether it be the intricate art of peptide synthesis or the innovative design of functional biomaterials.

References

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Spears, R. J., & Brimble, M. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9697-9747. Available at: [Link]

  • LifeTein. (n.d.). Custom cyclic peptide synthesis with disulfide bond. Retrieved from [Link]

  • Hibino, H., & Nishiuchi, Y. (2012). 4-Methoxybenzyloxymethyl group, a racemization-resistant protecting group for cysteine in Fmoc solid phase peptide synthesis. Organic Letters, 14(7), 1934-1937.
  • Google Patents. (2017). US20170362388A1 - Disulfide Polymers and Methods of Use.
  • Kaiser, E., et al. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Tetrahedron Letters, 37(8), 1187-1190.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Hibino, H., Miki, Y., & Nishiuchi, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 669-676.
  • Han, Y., et al. (1997). A new methodology for the synthesis of peptides containing C-terminal cysteine methyl esters. Journal of the American Chemical Society, 119(49), 11844-11845.
  • AAPPTEC. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Chakraborty, A., et al. (2020). Disulfide-Based Protecting Groups for the Cysteine Side Chain. Organic Letters, 22(24), 9594-9598.
  • Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Journal of Peptide Science, 18(7), 435-441.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Chakraborty, A., et al. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 27(1), 133-141.
  • Houghten, R. A., et al. (2004). Generation and use of synthetic peptide combinatorial libraries for basic research and drug discovery.
  • Novabiochem®. (n.d.). NEW Derivatives for Fmoc SPPS.
  • Park, J. H., Varkey, J., & Lipsky, J. J. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1. 7-selective peptide--protoxin II. Journal of peptide science, 18(7), 435-441.

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A Comparative Guide to Redox-Responsive Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

The field of targeted drug delivery has been revolutionized by the advent of stimuli-responsive polymers, materials engineered to release their therapeutic payload in response to specific physiological cues. Among these, redox-responsive polymers have garnered significant attention due to their ability to leverage the distinct redox potential differences between the extracellular environment and the intracellular compartments of cells, particularly cancer cells.[1][2] This guide provides a comprehensive comparative analysis of redox-responsive polymers derived from different monomers, offering researchers, scientists, and drug development professionals a detailed understanding of their performance characteristics, supported by experimental data and protocols.

The Rationale for Redox-Responsive Drug Delivery

The intracellular environment is significantly more reducing than the extracellular space, primarily due to a high concentration of glutathione (GSH), a tripeptide thiol.[1][3] The concentration of GSH in the cytoplasm and nucleus can be 100 to 1000 times higher (1-10 mM) than in the extracellular fluids.[2] This stark difference in redox potential provides a highly specific trigger for the disassembly of polymer-based drug carriers and the subsequent release of their cargo within the target cells, minimizing off-target effects and enhancing therapeutic efficacy.[4] Furthermore, many disease states, including cancer and inflammation, are associated with elevated levels of reactive oxygen species (ROS), offering another avenue for redox-responsive polymer design.[1][5]

This guide will focus on a comparative analysis of three major classes of redox-responsive polymers based on their monomeric units:

  • Disulfide-Containing Polymers: The most widely studied class, responsive to the high intracellular GSH concentration.

  • Selenium-Containing Polymers: Offering dual-responsiveness to both reducing and oxidizing environments.

  • Boronic Ester-Containing Polymers: Exhibiting responsiveness to ROS and, uniquely, to diols such as glucose.

Disulfide-Containing Polymers: The Workhorse of Reductive-Responsive Delivery

Polymers incorporating disulfide (-S-S-) bonds are the most established and extensively investigated class of redox-responsive materials for drug delivery.[6][7] The disulfide linkage is relatively stable in the low-GSH extracellular environment but is readily cleaved by the high intracellular GSH concentrations, leading to the release of the encapsulated drug.[7][8]

Mechanism of Action

The core principle behind their function is the thiol-disulfide exchange reaction. Intracellular GSH reduces the disulfide bonds in the polymer backbone or crosslinks, leading to the formation of free thiols and the disassembly of the nanocarrier.

cluster_products Products Polymer_SS Polymer-S-S-Polymer Polymer_SH 2 Polymer-SH Polymer_SS->Polymer_SH Reduction GSH 2 GSH GSSG GSSG

Caption: Reductive cleavage of a disulfide bond by glutathione (GSH).

Monomers and Synthesis

A variety of monomers containing disulfide bonds have been developed for incorporation into polymers via different polymerization techniques, including free-radical polymerization, ring-opening polymerization, and polycondensation.[8][9][10] Common strategies involve:

  • Monomers with pre-existing disulfide bonds: Such as bis(2-methacryloyloxyethyl) disulfide.

  • Post-polymerization modification: Introducing disulfide linkages by reacting thiol-containing polymers with oxidizing agents or by coupling polymers with pyridyl disulfide groups.[7][11]

Performance Characteristics
FeatureDescriptionSupporting Evidence/Citations
Redox Sensitivity Highly responsive to millimolar concentrations of GSH, typical of the intracellular environment.[2][12]Drug release is often observed within hours in the presence of 10 mM GSH.[11][12]
Biocompatibility Generally considered biocompatible, as the degradation products are often naturally occurring thiols.[9][13][14]The disulfide bond is a common motif in proteins.[4]
Stability Relatively stable in the bloodstream and extracellular matrix where GSH concentrations are low.[8]Nanoparticles show good stability under physiological pH and temperature.
Drug Release Kinetics Tunable based on the density of disulfide bonds and the polymer architecture (e.g., backbone vs. crosslinker).[14]Higher disulfide content can lead to faster degradation and release.
Limitations Potential for premature release in the presence of other reducing agents in the blood. Slower response compared to some other stimuli.Release rates can be slower than diselenide-containing systems.[15]

Selenium-Containing Polymers: Dual-Responsive Systems

Selenium, a heavier chalcogen than sulfur, imparts unique properties to polymers. Diselenide (-Se-Se-) bonds, in particular, are more sensitive to both reduction and oxidation than their disulfide counterparts, making them attractive for dual-responsive drug delivery systems.[5][16]

Mechanism of Action

The lower bond energy of the Se-Se bond (172 kJ/mol) compared to the S-S bond (240 kJ/mol) makes diselenide-containing polymers more susceptible to cleavage under milder redox conditions.[16][17] They can be cleaved by reducing agents like GSH and oxidizing agents like hydrogen peroxide (H₂O₂), which is often present at elevated levels in tumor microenvironments.[5][12]

Polymer_SeSe Polymer-Se-Se-Polymer Polymer_SeH 2 Polymer-SeH Polymer_SeSe->Polymer_SeH Reduction Polymer_SeOOH Polymer-Se(O)OH Polymer_SeSe->Polymer_SeOOH Oxidation GSH 2 GSH H2O2 H₂O₂

Caption: Dual redox-responsiveness of a diselenide bond.

Monomers and Synthesis

The synthesis of selenium-containing polymers often involves the preparation of diselenide-containing monomers followed by polymerization.[18][19] For instance, diselenide diols can be used in polycondensation reactions. Another approach is the controlled radical polymerization of selenium-containing monomers.[18]

Performance Characteristics
FeatureDescriptionSupporting Evidence/Citations
Redox Sensitivity Highly sensitive to both reducing (GSH) and oxidizing (ROS) stimuli.[5][12]Diselenide bonds can be cleaved by micromolar concentrations of H₂O₂, while disulfide bonds remain intact.[12]
Biocompatibility Selenium is an essential trace element, and its nanoparticles are generally considered biocompatible at low concentrations.[20][21]Selenium nanoparticles have shown low toxicity and high bioavailability.[20]
Stability The higher reactivity of the diselenide bond can lead to lower stability compared to disulfide bonds in certain environments.This can be a disadvantage for long-circulating drug delivery systems.
Drug Release Kinetics Faster drug release compared to disulfide-containing systems due to the lower bond energy.[15]This allows for more rapid drug release at the target site.
Additional Benefits Selenium-containing polymers can also exhibit intrinsic therapeutic properties, such as antioxidant and anticancer activities.[16][20]This offers the potential for synergistic therapeutic effects.

Boronic Ester-Containing Polymers: ROS and Glucose-Responsive Platforms

Polymers functionalized with boronic acids or their esters present a unique class of redox-responsive materials. The carbon-boron bond is susceptible to oxidation by ROS, leading to the cleavage of the polymer and release of the payload.[22] A key distinguishing feature is their ability to form dynamic covalent bonds with 1,2- and 1-3-diols, making them responsive to glucose.[23][24][25]

Mechanism of Action

Oxidation of the boronic ester by ROS, such as H₂O₂, results in the formation of a phenol and boric acid, leading to the degradation of the polymer.[22][26] This mechanism is particularly relevant for targeting inflamed tissues or tumors with high oxidative stress. The glucose-responsiveness stems from the reversible formation of boronate esters with glucose, which can trigger changes in polymer solubility or assembly, leading to drug release.[25][27]

cluster_products Products Polymer_BE Polymer-O-B(OR)₂ Polymer_OH Polymer-OH Polymer_BE->Polymer_OH Oxidation H2O2 H₂O₂ BoricAcid B(OH)₃ Monomer_Synthesis 1. Synthesis of Thiol-Containing Monomer Polymerization 2. Ring-Opening Copolymerization Monomer_Synthesis->Polymerization Modification 3. Post-Polymerization Modification to Pyridyl Disulfide Polymerization->Modification Crosslinking 4. Disulfide Exchange Reaction with Thiol-Terminated PEG Modification->Crosslinking Nanoparticle_Formation 5. Nanoparticle Formation via Dialysis Crosslinking->Nanoparticle_Formation

Caption: Workflow for synthesizing disulfide-crosslinked nanoparticles.

Step-by-Step Methodology:

  • Monomer Synthesis: Synthesize a lactide monomer bearing a pendant trityl-thiol group.

  • Polymerization: Perform a ring-opening copolymerization of L-lactide and the functionalized monomer to obtain a random copolymer.

  • Post-Polymerization Modification: Deprotect the trityl-thiol groups and react the resulting free thiols with 2,2'-dipyridyl disulfide to yield a polymer with pendant pyridyl disulfide groups. [11]4. Crosslinking: React the functionalized polylactide with a stoichiometric amount of thiol-terminated polyethylene glycol (HS-PEG-SH) in a suitable organic solvent like DMF. The disulfide exchange reaction will form a crosslinked polymer network.

  • Nanoparticle Formation: Dialyze the polymer solution against water to induce self-assembly into nanoparticles.

  • Characterization: Characterize the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Evaluation of Redox-Responsive Drug Release

This protocol outlines a standard in vitro experiment to assess the redox-responsive release of a model drug from the synthesized nanoparticles.

Workflow:

Drug_Loading 1. Drug Loading into Nanoparticles Dialysis_Setup 2. Dialysis against Release Media Drug_Loading->Dialysis_Setup Sample_Collection 3. Periodic Sampling Dialysis_Setup->Sample_Collection Quantification 4. Drug Quantification (e.g., UV-Vis or Fluorescence) Sample_Collection->Quantification Data_Analysis 5. Plotting Cumulative Release vs. Time Quantification->Data_Analysis

Caption: Workflow for in vitro redox-responsive drug release study.

Step-by-Step Methodology:

  • Drug Loading: Encapsulate a fluorescent model drug (e.g., Nile Red) or a therapeutic agent (e.g., Doxorubicin) into the nanoparticles during the self-assembly process.

  • Dialysis: Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cutoff. Immerse the bag in a release buffer (e.g., PBS at pH 7.4) with and without a reducing agent (e.g., 10 mM GSH) to mimic the intracellular environment.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag.

  • Quantification: Measure the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Data Analysis: Calculate the cumulative percentage of drug release over time and plot the release profiles for both conditions (with and without GSH) to demonstrate redox-responsiveness.

Conclusion and Future Perspectives

The choice of monomer for synthesizing redox-responsive polymers has a profound impact on their performance characteristics. Disulfide-containing polymers are well-established and offer excellent biocompatibility and specific responsiveness to the intracellular reducing environment. Selenium-containing polymers provide the advantage of dual-responsiveness to both reductive and oxidative stimuli, potentially leading to faster and more efficient drug release. Boronic ester-containing polymers introduce a unique responsiveness to ROS and glucose, paving the way for applications beyond cancer therapy, such as in the management of diabetes.

The future of this field lies in the development of multi-responsive systems that can integrate redox sensitivity with other triggers like pH, temperature, or enzymes to achieve even greater specificity and control over drug delivery. Further in vivo studies are crucial to validate the efficacy and safety of these promising nanomedicines and translate them into clinical applications.

References

  • Hu, X., et al. (2021). Redox-responsive polymers for drug delivery: from molecular design to applications. Polymer Chemistry, 12(3), 346-363. [Link]

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  • Abed, H. F., et al. (2022). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. ResearchGate. [Link]

  • Ghosh, B., & Biswas, S. (2020). Pyridyl disulfide-based thiol-disulfide exchange reaction: Shaping the design of redox-responsive polymeric materials. Journal of Polymer Science Part A: Polymer Chemistry, 58(15), 2067-2083. [Link]

  • Lee, M. H., et al. (2021). Recent progress of redox-responsive polymeric nanomaterials for controlled release. Journal of Materials Chemistry B, 9(9), 2179-2188. [Link]

  • Hu, X., et al. (2021). Redox-responsive polymers for drug delivery: From molecular design to applications. ResearchGate. [Link]

  • Mocanu, A., et al. (2020). Chapter 11: Redox Polymers for Drug Delivery. In Smart Polymers for Biomedical Applications. Royal Society of Chemistry. [Link]

  • Abed, H. F., et al. (2022). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. MDPI. [Link]

  • Li, J., et al. (2020). Redox-responsive groups in polymers and their reduction/oxidation products. ResearchGate. [Link]

  • Mattson, K. M., & Voit, W. (2022). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. International Journal of Molecular Sciences, 23(15), 8283. [Link]

  • Ma, N., et al. (2013). Selenium-Containing Polymers: Promising Biomaterials for Controlled Release and Enzyme Mimics. Accounts of Chemical Research, 46(7), 1679-1689. [Link]

  • Palencia, M., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Journal of Science, Technology and Applications, 14, 86. [Link]

  • Palencia, M., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. ResearchGate. [Link]

  • Al-Musawi, S., et al. (2024). Selenium Nanoparticles as Versatile Delivery Tools. Pharmaceutics, 16(2), 226. [Link]

  • Wojaczyńska, E., et al. (2019). Selenium-containing polymers: synthesis and applications. Arkivoc, 2019(2), 144-162. [Link]

  • Xu, L., et al. (2018). Selenium-Containing Polymers: Perspectives toward Diverse Applications in Both Adaptive and Biomedical Materials. Macromolecular Rapid Communications, 39(1), 1700570. [Link]

  • Ma, N., et al. (2013). Selenium-containing polymers: promising biomaterials for controlled release and enzyme mimics. PubMed. [Link]

  • O'Donoghue, L., et al. (2022). Disulfide-containing monomers in chain-growth polymerization. Polymer Chemistry, 13(47), 6435-6453. [Link]

  • Thompson, M. P., et al. (2021). Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications. ACS Macro Letters, 10(12), 1549-1554. [Link]

  • Liu, J., et al. (2020). Disulfide-containing Macromolecules for Therapeutic Delivery. Bioconjugate Chemistry, 31(5), 1271-1282. [Link]

  • Van De Walle, M., et al. (2016). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. Sensors, 16(10), 1719. [Link]

  • Kim, J. Y., et al. (2023). Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application. Pharmaceutics, 15(4), 1159. [Link]

  • Wojaczyńska, E., et al. (2019). Selenium-containing polymers: synthesis and applications. ResearchGate. [Link]

  • O'Donoghue, L., et al. (2022). Disulfide-containing monomers in chain-growth polymerization. Polymer Chemistry. [Link]

  • Zhang, Y., et al. (2015). Oxidation-Responsive Polymer-Drug Conjugates with a Phenylboronic Ester Linker. Macromolecular Bioscience, 15(11), 1500-1508. [Link]

  • Zhang, Y., et al. (2023). The Synthesis of Selenium Nanoparticles and Their Applications in Enhancing Plant Stress Resistance: A Review. International Journal of Molecular Sciences, 24(13), 10899. [Link]

  • Van De Walle, M., et al. (2016). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. ResearchGate. [Link]

  • Kim, H., & Kim, Y. (2013). Glucose-Sensitivity of Boronic Acid Block Copolymers at Physiological pH. ACS Macro Letters, 2(11), 992-995. [Link]

  • Hatton, F. (2016). Focus on: Redox-Responsive Polymers. RSC Blogs. [Link]

  • Thompson, M. P., et al. (2021). Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications. Argonne National Laboratory. [Link]

  • Bai, K., et al. (2017). Preparation and antioxidant properties of selenium nanoparticles-loaded chitosan microspheres. International Journal of Nanomedicine, 12, 4527-4539. [Link]

  • Zhang, Y., et al. (2025). Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Publishing. [Link]

  • Zhang, F.-X. (2021). Construction of disulfide containing redox-responsive polymeric nanomedicine. Methods, 196, 70-78. [Link]

  • Van De Walle, M., et al. (2016). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. MDPI. [Link]

  • Amiram, M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021287118. [Link]

  • Singh, P., et al. (2023). Techniques for the preparation of drug-delivering SeNPs and other Se-functionalized nanoparticles. ResearchGate. [Link]

  • Le-Masurier, S. P., et al. (2017). Redox-Responsive Disulfide Cross-Linked PLA–PEG Nanoparticles. Biomacromolecules, 18(10), 3296-3305. [Link]

  • Kim, J. Y., et al. (2023). Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application. PubMed. [Link]

  • Wang, Y., et al. (2021). Comparison of Redox Responsiveness and Antitumor Capability of Paclitaxel Dimeric Nanoparticles with Different Linkers. ResearchGate. [Link]

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Comparative Guide: Mass Spectrometric Validation of Peptides Synthesized with (H-Cys-OMe)₂·2HCl

[1]

Executive Summary

The use of L-Cystine dimethyl ester dihydrochloride [(H-Cys-OMe)₂[1]·2HCl] represents a distinct strategic choice in peptide and polymer synthesis. Unlike standard Solid Phase Peptide Synthesis (SPPS) which typically relies on post-synthetic oxidative folding to generate disulfide bonds, this reagent introduces a pre-formed, C₂-symmetric disulfide core with C-terminal methyl ester protection.

This guide validates the structural integrity of peptides and redox-responsive polymers synthesized using this precursor. It specifically addresses the mass spectrometric (MS) challenges of distinguishing the intact disulfide core from non-covalent aggregates and verifying the stability of the methyl ester termini against hydrolysis.

Strategic Comparison: Pre-formed Dimer vs. Oxidative Folding

The choice between using (H-Cys-OMe)₂ as a building block versus traditional oxidative folding defines the downstream analytical requirements.

FeatureMethod A: (H-Cys-OMe)₂·2HCl (Pre-formed) Method B: Oxidative Folding (Traditional)
Mechanism Incorporates an existing S-S bond as a central core or chain extender.Synthesize linear reduced (SH) peptide

Oxidize (DMSO/Air/I₂) to form S-S.
Stereochemistry High Fidelity: The cystine chirality is fixed before synthesis.Variable: Risk of disulfide scrambling (mispairing) during oxidation.
Architecture Limited to Homodimers or C₂-Symmetric polymers (e.g., poly(disulfide)s).Flexible: Can form intra-chain loops, heterodimers, or complex knots.
Purification Simpler: No separation of reduced vs. oxidized species needed.Complex: Must separate cyclic/dimerized product from linear precursors.
MS Challenge Confirming ester stability (-OMe) and lack of polymer polydispersity.Confirming oxidation state (-2 Da shift) and connectivity.

The Precursor Profile: (H-Cys-OMe)₂·2HCl[1]

  • Chemical Identity: The dimethyl ester of oxidized L-cysteine.

  • Role: Acts as a bifunctional amine monomer in solution-phase synthesis (reacting with di-acid chlorides) or as a C-terminal standard.

  • Key Vulnerability: The methyl ester (-COOCH₃) is susceptible to hydrolysis under basic conditions (pH > 9) or enzymatic action, converting to the free acid (-COOH), which alters the net charge and mass.

Mass Spectrometric Validation Protocol

To validate products made with this reagent, you must prove two things:

  • The Disulfide Bridge is Intact: It is not a non-covalent dimer.

  • The Methyl Esters are Intact: No hydrolysis to carboxylic acid.

Experimental Workflow (Self-Validating System)

The following protocol uses a "Divide and Conquer" approach: one aliquot measures the intact mass, while a second aliquot undergoes reductive alkylation to prove the disulfide nature.

Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of synthesized peptide in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: Target 1–10 pmol/µL for ESI-MS.

  • Critical: Avoid high pH buffers (Ammonium Bicarbonate) to prevent ester hydrolysis. Use Ammonium Acetate if pH control is needed.

Step 2: Intact Mass Analysis (ESI-MS)
  • Method: Direct Infusion or LC-MS (C18 column).

  • Target: Look for the parent ion

    
    .
    
  • Validation Check:

    • If Mass = Theoretical Mass: Pass .

    • If Mass = Theoretical - 14 Da: Fail (Mono-hydrolysis of ester).

    • If Mass = Theoretical - 28 Da: Fail (Di-hydrolysis).

Step 3: The "Shift Test" (Reduction & Alkylation)

This is the definitive proof of the disulfide bond.

  • Take 10 µL of sample.

  • Add TCEP (Tris(2-carboxyethyl)phosphine) to 5 mM. Incubate 15 min at RT.

  • Add NEM (N-Ethylmaleimide) or IAM (Iodoacetamide) to 10 mM. Incubate 30 min in dark.

  • Analyze via MS.[2][3][4][5][6][7][8][9]

Interpretation:

  • The disulfide bond breaks, yielding two monomers.

  • Each monomer gains the mass of the alkylating agent.

  • Result: If the peak shifts to

    
    , the S-S bond was present.
    
Visualization: MS Decision Tree

The following diagram outlines the logic flow for validating peptides synthesized with (H-Cys-OMe)₂.

MS_Validation_FlowStartSynthesized Product(H-Cys-OMe)2 CoreESI_MSStep 1: ESI-MS Analysis(Soft Ionization)Start->ESI_MSMass_CheckObserved Mass MatchesTheoretical Dimer?ESI_MS->Mass_CheckHydrolysisMass = Theo - 14/28 Da(Ester Hydrolysis)Mass_Check->HydrolysisNo (-14 Da)Intact_CandidateCandidate: Intact DimerMass_Check->Intact_CandidateYesRed_AlkStep 2: Reduction (TCEP)+ Alkylation (NEM)Intact_Candidate->Red_AlkShift_CheckMass Shift Observed?Red_Alk->Shift_CheckValidVALIDATED:Covalent Disulfide DimerIntact EstersShift_Check->ValidYes (Monomer + Alkyl)InvalidINVALID:Non-covalent Aggregateor Failed SynthesisShift_Check->InvalidNo (Mass Unchanged)

Figure 1: Decision tree for validating disulfide integrity and ester stability in cystine-based peptides.

Data Interpretation Guide

Use this reference table to interpret spectral shifts when analyzing (H-Cys-OMe)₂ derivatives.

EventMass Shift (

Da)
CauseRemediation
Ester Hydrolysis -14.02 Da (per ester)Conversion of -COOCH₃ to -COOH.Check pH of buffers; ensure storage is anhydrous.
Reduction +2.02 Da Breakage of S-S to SH + SH.Spontaneous reduction is rare; usually induced intentionally.
Alkylation (IAM) +57.02 Da (per Cys)Addition of Carbamidomethyl group to free SH.Confirms free thiol generation after reduction.
Alkylation (NEM) +125.13 Da (per Cys)Addition of N-ethylmaleimide to free SH.Preferred over IAM for larger mass shift visibility.
McLafferty Rearrangement Loss of 32 Da (CH₃OH)Fragmentation characteristic of methyl esters in MS/MS.Use soft ionization (ESI) to minimize; useful for sequencing.
Advanced Fragmentation (MS/MS)

When sequencing these peptides using ETD (Electron Transfer Dissociation) :

  • S-S Cleavage: ETD preferentially cleaves the disulfide bond. You will see a dominant peak corresponding to the monomeric chain (H-Cys-OMe-...).

  • CID (Collision Induced Dissociation): Often leaves the S-S bond intact but fragments the peptide backbone, creating complex "dimeric fragments."

Troubleshooting Common Issues

Issue 1: "I see a peak at [M+H]+ but also [M+Na]+ and [M+K]+."
  • Cause: Esters are notorious for trapping salt adducts.

  • Solution: Desalt the sample using a C18 ZipTip or SPE cartridge before MS. Adducts split the signal intensity and complicate quantitative analysis.

Issue 2: "My mass is exactly half of what I expect."
  • Cause: In-source decay (ISD).[5] High voltage in the ion source can sometimes shatter the disulfide bond before detection.

  • Validation: Lower the "Cone Voltage" or "Fragmentor Voltage" on the MS. If the dimer peak reappears, it was ISD. If not, your synthesis failed (you made monomers).

Issue 3: "The ester is hydrolyzing during analysis."
  • Cause: Using methanol as a solvent for LC-MS can sometimes cause transesterification or hydrolysis if water is present.

  • Solution: Use Acetonitrile/Water gradients. Avoid Methanol/Water mixtures for long-term storage of methyl ester peptides.

References

  • National Institutes of Health (NIH). Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). [Link]

  • Matrix Science. Peptide Fragmentation Nomenclature and Types (Mascot Help). [Link]

  • MDPI (Polymers). Chemical Synthesis and Oxidative Folding of Cystine-knot Peptides. [Link]

  • Google Patents. Stimuli-responsive nanoparticles for biomedical applications (Poly(disulfide) synthesis using (H-Cys-OMe)2). [10]

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (H-Cys-OMe)2.2HCl

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development and scientific discovery, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (H-Cys-OMe)2.2HCl (L-Cystine dimethyl ester dihydrochloride), a reagent commonly used in peptide and polymer synthesis.[1][2][3] Adherence to these procedures is paramount for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

The causality behind rigorous disposal protocols stems from the inherent properties of chemical compounds. While some materials may seem benign, their accumulation in the environment or reaction with other waste streams can lead to unforeseen hazards. This guide is designed as a self-validating system, emphasizing cautious handling and adherence to institutional protocols as the foundation of safe laboratory practice.

Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is essential. L-Cystine dimethyl ester dihydrochloride is a crystalline powder. A critical review of available Safety Data Sheets (SDS) reveals some conflicting information regarding its formal hazard classification. For instance, some suppliers classify the closely related L-cystine dihydrochloride as causing severe skin burns and eye damage and being harmful to aquatic life.[4] In contrast, at least one supplier SDS for L-Cystine dimethyl ester dihydrochloride classifies it as not a hazardous substance.[5]

Principle of Prudent Practice: In light of this ambiguity, the most responsible course of action is to adopt the precautionary principle. We must handle (H-Cys-OMe)2.2HCl as a potentially hazardous substance, assuming it can be an irritant and corrosive, particularly as a dust or in concentrated solutions. Always consult the specific SDS provided by your supplier and defer to your institution's Environmental Health and Safety (EHS) guidelines.

Property Identifier / Value Source
Chemical Name L-Cystine dimethyl ester dihydrochlorideN/A
CAS Number 32854-09-4
Molecular Formula C₈H₁₆N₂O₄S₂ · 2HCl
Appearance White or colorless crystalline powder[6]
Hazards Potential for skin/eye irritation or corrosion. Potential aquatic toxicity.[4]
Personal Protective Equipment (PPE) Safety glasses/goggles, gloves, lab coat, N95 dust mask (for solids).

The Cornerstone of Disposal: Waste Segregation

The single most critical step in chemical waste management is proper segregation. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires. (H-Cys-OMe)2.2HCl is a dihydrochloride salt, meaning its aqueous solutions will be acidic.

Causality: The acidic nature of this compound dictates its segregation. Mixing it with basic waste streams (e.g., ammonium hydroxide, sodium hydroxide solutions) would trigger a neutralization reaction that generates heat. Combining it with oxidizing agents (e.g., nitric acid, permanganates) could lead to unpredictable and potentially hazardous reactions.[7] Therefore, it must be collected in a designated "Acidic Organic" or a specific, clearly labeled waste container, separate from other waste categories.[7]

Step-by-Step Disposal Protocols

Always perform disposal procedures in a well-ventilated area, such as a fume hood, while wearing the appropriate PPE.

  • Container Selection: Obtain a designated solid hazardous waste container from your institution's EHS department. This should be a wide-mouthed, sealable container made of a compatible material (e.g., HDPE).

  • Transfer: Carefully transfer the solid (H-Cys-OMe)2.2HCl into the waste container. Use a scoop or spatula. The primary goal is to avoid generating dust, which poses an inhalation risk.[8]

  • Labeling: Securely close the container. Affix a hazardous waste label, clearly and completely filled out with the chemical's full name: "L-Cystine dimethyl ester dihydrochloride". Do not use abbreviations.

  • Storage and Pickup: Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[7] Arrange for pickup by your institution's hazardous waste program.[9]

Aqueous solutions containing (H-Cys-OMe)2.2HCl must be collected as hazardous waste. Do not dispose of these solutions down the drain. [9][10]

Causality: While the parent L-cysteine molecule is readily biodegradable, the acidic nature of the dihydrochloride salt and the potential for aquatic toxicity make drain disposal unacceptable.[8][11] Institutional policies universally prohibit the drain disposal of potentially hazardous chemicals.[9]

  • Container Selection: Use a designated liquid hazardous waste container, typically a plastic carboy, labeled for "Aqueous Acidic Waste" or a similar designation provided by your EHS office.

  • Collection: Carefully pour the aqueous waste solution into the container using a funnel.

  • Closure and Labeling: Keep the container closed at all times except when adding waste.[9] Ensure the hazardous waste label is updated with the chemical name and approximate concentration.

  • Storage and Pickup: Store the container in secondary containment and arrange for pickup through your institutional hazardous waste program.

  • Solid Contaminated Waste: Place any disposables that have come into direct contact with (H-Cys-OMe)2.2HCl (e.g., weighing papers, gloves, plastic pipettes, paper towels) into a sealed plastic bag.[12] This bag should then be placed into the designated solid hazardous waste container.

  • Reusable Glassware:

    • Perform an initial rinse with a small amount of an appropriate solvent (e.g., water).

    • Crucially, this first rinseate must be collected and disposed of as aqueous hazardous waste as described in Protocol 3.2.

    • After the initial contaminated rinse has been collected, the glassware can then be washed according to standard laboratory procedures.

  • Alert and Secure: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, contact your institution's EHS emergency line.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and double gloves. For a significant amount of powder, an N95 respirator is required to prevent inhalation.

  • Containment: For liquid spills, surround the area with an absorbent material.

  • Cleanup (Solid Spill):

    • Gently cover the spill with an inert absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a sealable container.[8][13]

    • Wipe the area with a wet paper towel.[12]

  • Cleanup (Liquid Spill):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Scoop the saturated absorbent material into a sealable container.

  • Final Disposal: Place all cleanup materials, including used PPE, into a sealed bag and dispose of it as solid hazardous waste.[12] Label the container clearly as "Spill Debris containing L-Cystine dimethyl ester dihydrochloride."

Disposal Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal path for any waste generated involving (H-Cys-OMe)2.2HCl.

G cluster_waste_type Identify Waste Type cluster_protocol Follow Protocol start (H-Cys-OMe)2.2HCl Waste Stream solid Solid Reagent (Unused/Expired) start->solid liquid Aqueous Solution start->liquid spill Spill Material start->spill contaminated Contaminated PPE & Labware start->contaminated p_solid Protocol 3.1: Collect in Labeled Solid Waste Container solid->p_solid p_liquid Protocol 3.2: Collect in Labeled Aqueous Waste Container liquid->p_liquid p_spill Protocol 3.4: Collect Spill Debris in Sealed Container spill->p_spill p_contaminated Protocol 3.3: Segregate & Collect as Solid/Liquid Waste contaminated->p_contaminated final_disposal Dispose via Institutional Hazardous Waste Program p_solid->final_disposal p_liquid->final_disposal p_spill->final_disposal p_contaminated->final_disposal

Caption: Disposal decision workflow for (H-Cys-OMe)2.2HCl waste.

References

  • PubChem. (n.d.). L-(+)-Cysteine. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). L-CYSTEINE 99% - (For Biochemistry) MSDS. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Zhu, Z., et al. (2022). Promising Diagnostic and Therapeutic Approaches Based on VHHs for Cancer Management. MDPI. Retrieved from [Link]

  • Liu, Y., et al. (2023). Glutathione-Scavenging Nanoparticle-Mediated PROTACs Delivery for Targeted Protein Degradation and Amplified Antitumor Effects. Advanced Science. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Emory University. (2025). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • Xiong, X., et al. (2021). Characterization of viral insulins reveals white adipose tissue-specific effects in mice. Nature Communications. Retrieved from [Link]

  • Karikalan, N., et al. (2023). Redox-Active Green Electrode: Plant-Based Betanin Immobilized on Carbon Black for Drift-Free Voltammetric and Potentiometric pH Sensor Applications. ACS Omega. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: L-Cystine dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • Hossain, M. S., et al. (2024). Selectively Isolation and Molecular Identification by dnaJ Gene of Legionella pneumophila Found in Various Water Sources in Dhaka, Bangladesh. ResearchGate. Retrieved from [Link]

  • Google Patents. (2017). US20170362388A1 - Disulfide Polymers and Methods of Use.
  • Google Patents. (2019). WO2019126524A1 - Therapeutic targets for nash-induced hepatocellular carcinoma.
  • ResearchGate. (2023). Redox-Active Green Electrode: Plant-Based Betanin Immobilized on Carbon Black for Drift-Free Voltammetric and Potentiometric pH Sensor Applications. Retrieved from [Link]

  • Alibaba.com. (n.d.). Reliable Solutions for Safe and Efficient vi 2nh iv Usage. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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